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Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[(2-Bromobenzoyl)amino]benzamide

Physicochemical Properties and Synthesis of 2-[(2-Bromobenzoyl)amino]benzamide: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold serve...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Synthesis of 2-[(2-Bromobenzoyl)amino]benzamide: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold serves as a privileged building block for the synthesis of complex heterocyclic pharmacophores[1]. Specifically, 2-[(2-Bromobenzoyl)amino]benzamide is a highly valuable synthetic intermediate. It acts as the direct precursor to 2-(2-bromophenyl)quinazolin-4(3H)-one derivatives, which are heavily investigated for their roles as kinase inhibitors, vasopressin antagonists, and anti-endotoxic agents[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical causality of this molecule, establish a self-validating synthetic protocol, and map its downstream cyclization pathways to empower your drug development workflows.

Part 1: Molecular Architecture & Physicochemical Profiling

The physicochemical behavior of 2-[(2-Bromobenzoyl)amino]benzamide is dictated by the interplay between its dual amide functionalities and the steric bulk of the ortho-bromine atom. The bulky bromine forces the benzoyl ring out of coplanarity with the secondary amide plane. This twisted dihedral conformation prevents flat


 stacking but facilitates a complex 3D intermolecular hydrogen-bonding network, directly impacting its solubility and melting point.

Table 1: Quantitative Physicochemical Data & Mechanistic Significance

PropertyValueCausality / Structural Significance
Molecular Formula C14H11BrN2O2Core anthranilamide derivative conjugated with a halogenated aroyl group.
Molecular Weight 319.16 g/mol Falls well within Lipinski’s Rule of 5, ensuring baseline oral bioavailability potential.
LogP (Estimated) ~2.8 - 3.2The lipophilic bromine and aromatic rings are perfectly counterbalanced by the polar primary and secondary amides.
Topological Polar Surface Area 72.19 ŲOptimal for cellular membrane permeability; driven entirely by the oxygen and nitrogen heteroatoms.
H-Bond Donors 3The primary (-NH2) and secondary (-NH-) amides act as strong donors, facilitating target-protein binding.
H-Bond Acceptors 2The two carbonyl (C=O) oxygens participate in dipole-dipole interactions and stabilize the solid-state crystal lattice.

Part 2: Self-Validating Synthetic Methodology

The synthesis of 2-[(2-Bromobenzoyl)amino]benzamide relies on the nucleophilic acyl substitution of 2-aminobenzamide with 2-bromobenzoyl chloride[2]. To ensure high fidelity and yield, the following protocol is engineered as a self-validating system, where each step provides immediate physical or chemical feedback.

Step-by-Step Protocol & Causality

1. Preparation of the Reaction Matrix

  • Action: Dissolve 1.0 equivalent of 2-aminobenzamide in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add 1.2 equivalents of Triethylamine (TEA).

  • Causality: THF is chosen as a polar aprotic solvent because it fully solubilizes the starting materials without acting as a competing nucleophile. TEA is critical as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction; without TEA, the weakly nucleophilic 2-aminobenzamide would rapidly protonate into an unreactive ammonium salt, stalling the reaction.

2. Electrophilic Addition

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce 1.05 equivalents of 2-bromobenzoyl chloride dropwise over 15 minutes.

  • Causality: The acylation of an amine by an acyl chloride is highly exothermic. Strict thermal control at 0 °C suppresses kinetic side reactions, such as di-acylation at the primary amide or premature, uncontrolled cyclization.

3. In-Process Validation (TLC)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent.

  • Validation: The system self-validates completion when the highly fluorescent 2-aminobenzamide spot (visible under 254 nm UV) completely disappears, replaced by a single, less polar product spot.

4. Biphasic Sequestration and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3 and extract the mixture with Dichloromethane (DCM).

  • Validation: This biphasic workup acts as an automated purification mechanism. The aqueous layer chemically sequesters the water-soluble TEA-HCl salts and any trace unreacted amine. Simultaneously, the organic DCM layer selectively retains the highly lipophilic target compound, guaranteeing >95% crude purity before solvent evaporation.

Part 3: Analytical Characterization Signatures

To ensure absolute trustworthiness of the synthesized batch, cross-reference your analytical data against these expected mechanistic signatures:

  • Mass Spectrometry (ESI-MS): The ortho-bromine atom provides a highly diagnostic isotopic fingerprint. Your mass spectrum must display a characteristic 1:1 intensity doublet at m/z 319 [M+H]⁺ and m/z 321 [M+H]⁺, confirming the equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (DMSO-d6): Expect the primary amide protons to appear as two distinct, broad singlets (due to restricted C-N bond rotation) between 7.5 and 8.0 ppm. The secondary amide proton will be pushed far downfield (>10.0 ppm) due to intense deshielding by the adjacent carbonyl group and potential intramolecular hydrogen bonding.

Part 4: Downstream Application & Pathway Visualization

The primary utility of 2-[(2-Bromobenzoyl)amino]benzamide is its role as an intermediate for synthesizing 2-(2-bromophenyl)quinazolin-4(3H)-one[4]. This transformation is achieved via an intramolecular cyclodehydration. Under thermal conditions (often with an acid/base catalyst), the primary amide nitrogen nucleophilically attacks the secondary amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic pyrimidine ring of the quinazolinone core.

Pathway A 2-Aminobenzamide + 2-Bromobenzoyl Chloride B Nucleophilic Acyl Substitution A->B C 2-[(2-Bromobenzoyl)amino]benzamide (Target Intermediate) B->C TEA, THF, 0 °C D Intramolecular Cyclization (Dehydration) C->D E 2-(2-Bromophenyl)quinazolin-4(3H)-one (Bioactive Scaffold) D->E Heat, Acid/Base

Synthetic pathway from precursors to 2-[(2-Bromobenzoyl)amino]benzamide and its cyclization.

References

  • Title: TRICYCLIC BENZAZEPINE VASOPRESSIN ANTAGONISTS (Patent AU731925B2)
  • Title: Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides Source: Chemistry - A European Journal (via PubMed) URL: [Link]

  • Title: Cerium(III)-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Aminobenzamide and Aldehydes in Dimethyl Carbonate Source: Taylor & Francis Online URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-[(2-Bromobenzoyl)amino]benzamide: Physicochemical Properties, Synthesis, and Applications

Executive Summary In modern drug discovery and organic synthesis, the benzamide scaffold is recognized as a privileged structure due to its exceptional stability, versatile biological activity, and robust hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the benzamide scaffold is recognized as a privileged structure due to its exceptional stability, versatile biological activity, and robust hydrogen-bonding capabilities[1]. Specifically, 2-[(2-Bromobenzoyl)amino]benzamide serves as a critical synthetic intermediate and a potent pharmacophore precursor. This in-depth technical guide explores the physicochemical properties, structural causality, and self-validating synthetic protocols required to synthesize and utilize this molecule effectively. By understanding the steric and electronic interplay introduced by the ortho-bromo substitution, researchers can leverage this compound for the development of advanced kinase inhibitors and quinazolinone-based therapeutics[2].

Physicochemical Profiling and Structural Causality

The molecular architecture of 2-[(2-Bromobenzoyl)amino]benzamide dictates its behavior in both synthetic environments and biological assays. The presence of the bulky bromine atom at the ortho position of the benzoyl ring introduces significant steric hindrance, forcing the molecule into a non-planar conformation. This twisted geometry is highly desirable in medicinal chemistry, as it allows the molecule to project into deep, narrow hydrophobic pockets of target enzymes while maintaining solubility and target selectivity.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₄H₁₁BrN₂O₂Defines the atomic composition and exact mass[3].
Molecular Weight 319.15 g/mol Optimal for Lipinski's Rule of 5 (MW < 500), ensuring favorable pharmacokinetics[3].
Exact Mass 318.0004 DaCritical for high-resolution mass spectrometry (HRMS) validation[3].
Isotopic Signature 1:1 ratio (m/z 319/321)Diagnostic marker for mono-bromination in LC-MS due to ⁷⁹Br and ⁸¹Br isotopes.
H-Bond Donors 3 (NH, NH₂)Facilitates robust bidentate anchoring to kinase hinge regions[1].
H-Bond Acceptors 2 (C=O)Enables interaction with target protein backbone amides[1].

Synthetic Methodology: Acylation and Cyclization Dynamics

The synthesis of 2-[(2-Bromobenzoyl)amino]benzamide relies on a highly controlled nucleophilic acyl substitution. The primary challenge in this workflow is preventing the diacylation of the highly nucleophilic primary amine and avoiding the competitive hydrolysis of the acid chloride.

Step-by-Step Experimental Protocol
  • Step 1: Preparation of the Amine Nucleophile. Dissolve 10.0 mmol of 2-aminobenzamide (anthranilamide) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions strictly prevent the competitive hydrolysis of the highly reactive electrophile (acid chloride) into an unreactive carboxylic acid.

  • Step 2: Base Addition. Add 15.0 mmol of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction. Without TEA, the HCl would protonate the unreacted 2-aminobenzamide, destroying its nucleophilicity and halting the reaction prematurely.

  • Step 3: Temperature Control. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the kinetic energy of the system suppresses the formation of diacylated side products and safely controls the exothermic nature of the acyl substitution.

  • Step 4: Acylation. Dissolve 11.0 mmol of 2-bromobenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Dropwise addition ensures the amine nucleophile is always in vast excess relative to the active acylating agent in the reaction microenvironment, further driving mono-acylation selectivity.

  • Step 5: Reaction Maturation. Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 1:1).

  • Step 6: Aqueous Work-up. Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1N HCl (to remove unreacted amine and TEA) and brine. Dry over anhydrous Na₂SO₄.

  • Step 7: Isolation. Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-[(2-Bromobenzoyl)amino]benzamide.

Synthesis and Cyclization Workflow

SynthesisWorkflow A 2-Aminobenzamide (Nucleophile) C Nucleophilic Acyl Substitution (TEA, Anhydrous DCM, 0°C) A->C B 2-Bromobenzoyl Chloride (Electrophile) B->C D 2-[(2-Bromobenzoyl)amino]benzamide (Target Scaffold) C->D Mono-acylation E Cyclodehydration (Acid/Base Catalysis + Heat) D->E Intramolecular Condensation F 2-(2-Bromophenyl)quinazolin-4(3H)-one (Pharmacophore) E->F

Synthetic workflow for 2-[(2-Bromobenzoyl)amino]benzamide and quinazolinone cyclization.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized product must be subjected to a self-validating analytical system. The following parameters confirm the successful synthesis of the target molecule:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Logic: Bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The ESI+ mass spectrum must display a distinct 1:1 doublet at m/z 319.0 [M+H]⁺ and m/z 321.0 [M+H]⁺ . The absence of this doublet indicates a failure in coupling the brominated precursor.

  • Nuclear Magnetic Resonance (¹H NMR in DMSO-d₆):

    • Validation Logic: The secondary amide proton (NH) will appear as a highly deshielded singlet around ~12.0 ppm due to strong intramolecular hydrogen bonding with the adjacent carbonyl. The primary amide (NH₂) will present as two distinct singlets between 7.5–8.2 ppm, caused by restricted rotation around the C-N bond.

  • X-Ray Crystallography:

    • Validation Logic: Solid-state analysis will confirm the non-planar dihedral angle between the two aromatic rings, driven by the steric clash of the ortho-bromo group against the central amide linkage[1].

Pharmacological Potential and Binding Logic

The benzamide core is a foundational element in the design of targeted therapeutics, particularly in oncology and anti-inflammatory research[1]. When 2-[(2-Bromobenzoyl)amino]benzamide is utilized as a standalone ligand or cyclized into a quinazolinone[2], the structural causality of its binding logic becomes apparent. The primary and secondary amides act as a robust hydrogen-bond donor/acceptor network, anchoring the molecule to the hinge region of kinases (such as FGFR) or the catalytic domain of enzymes like PARP. Simultaneously, the bulky ortho-bromo substitution forces the molecule into a twisted conformation, enhancing shape complementarity with the target pocket and preventing off-target binding to planar DNA-intercalating sites.

Pharmacological Binding Logic

BindingLogic Ligand 2-[(2-Bromobenzoyl)amino]benzamide Steric Ortho-Bromo Group (Steric Bulk: ~43 ų) Ligand->Steric Hbond Primary & Secondary Amides (H-Bond Network) Ligand->Hbond Conformation Twisted Non-Planar Dihedral Angle (Restricted Rotation) Steric->Conformation Induces Ortho-Clash Target Target Protein Active Site (e.g., Kinase Hinge Region) Hbond->Target Bidentate Anchoring Conformation->Target Shape Complementarity

Structural causality of the ortho-bromo benzamide scaffold in target protein binding.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 819650, 2-[(4-Bromobenzoyl)amino]benzamide" (Isomeric Reference Data for C₁₄H₁₁BrN₂O₂). PubChem Database. URL:[Link]

  • MolAid. "2-(2-bromophenyl)quinazolin-4(3H)-one - Synthesis and Precursors". MolAid Chemical Database. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Foundational

Solubility profile of 2-[(2-Bromobenzoyl)amino]benzamide in polar aprotic solvents

Topic: Solubility Profile of 2-[(2-Bromobenzoyl)amino]benzamide in Polar Aprotic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-[(2-Bromobenzoyl)amino]benzamide in Polar Aprotic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a technical analysis of the solubility behavior of 2-[(2-Bromobenzoyl)amino]benzamide (CAS: 34489-85-5), a critical intermediate in the synthesis of quinazolinone alkaloids such as tryptanthrin. While often transient in one-pot syntheses, the isolation and characterization of this acyclic precursor require precise solvent selection.

This document details the thermodynamic solubility profile, structural determinants of dissolution, and a validated protocol for quantification in polar aprotic solvents (DMSO, DMF, DMAc, NMP), which are essential for its subsequent cyclization and purification.

Chemical Identity & Structural Analysis[1][2][3]

Understanding the solubility requires analyzing the competition between the crystal lattice energy (stabilized by intermolecular forces) and the solvation energy.

  • IUPAC Name: 2-[(2-Bromobenzoyl)amino]benzamide

  • Molecular Formula: C₁₄H₁₁BrN₂O₂[1]

  • Molecular Weight: 319.15 g/mol [1]

  • Key Structural Features:

    • Intramolecular Hydrogen Bonding: The amide hydrogen often forms a strong internal hydrogen bond with the carbonyl oxygen of the adjacent amide group. This "pseudo-ring" formation locks the conformation and significantly reduces solubility in non-polar solvents by masking polar groups.

    • Hydrophobic Domains: Two aromatic rings (one brominated) contribute to high lipophilicity (Predicted LogP

      
       2.1 – 2.7).
      
    • Bromine Substituent: The large van der Waals radius of the ortho-bromine atom introduces steric twist, potentially weakening crystal packing compared to non-halogenated analogs, thereby modulating solubility.

Structural Dissolution Mechanism

The dissolution in polar aprotic solvents is driven by the solvent's ability to disrupt the strong intermolecular hydrogen network of the crystal lattice.

DissolutionMechanism Solid Solid State (Crystal Lattice) HBond Intermolecular H-Bonds Solid->HBond Stabilized by Solvated Solvated Species (Solution) Solid->Solvated Dissolution (ΔG < 0) HBond->Solvated Transition Solvent Polar Aprotic Solvent (DMSO/DMF) Dipole Dipole-Dipole Interaction Solvent->Dipole High Dipole Moment Dipole->HBond Disrupts

Figure 1: Mechanism of dissolution driven by polar aprotic solvent interaction.

Solubility Profile & Solvent Compatibility

The following profile categorizes solvent suitability based on polarity, dielectric constant, and experimental observation of benzamide derivatives.

Predicted Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingTechnical Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP High (>50 mg/mL) High dielectric constants (

) and strong dipole moments effectively solvate the amide backbone and disrupt H-bonding. Preferred for reaction media.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5–20 mg/mL) Solubility increases significantly with temperature. Often used as anti-solvents for crystallization; the compound dissolves at reflux but precipitates upon cooling.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Solubilizes the aromatic rings but struggles to break the rigid amide hydrogen bond network.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low (<1 mg/mL) Inability to overcome crystal lattice energy. Useful for washing crude solids to remove non-polar impurities.
Aqueous Water, PBS (pH 7.4)Negligible Highly hydrophobic. Hydrolysis risk at extreme pH.

Critical Insight: For the synthesis of quinazolinones, DMSO or DMAc are the solvents of choice. They allow for high-concentration processing (0.5 – 1.0 M) and facilitate the thermal cyclization step (dehydration) which often follows the formation of this intermediate.

Validated Experimental Protocol: Thermodynamic Solubility

To obtain precise quantitative data (mg/mL) for your specific batch or polymorph, use the Shake-Flask Method coupled with HPLC-UV . This is the "Gold Standard" for equilibrium solubility.

Materials Required[4][5][6][7][8][9][10][11][12][13]
  • Compound: 2-[(2-Bromobenzoyl)amino]benzamide (>98% purity).

  • Solvents: HPLC-grade DMSO, DMF, Acetonitrile (ACN).

  • Equipment: Orbital shaker (temp controlled), Centrifuge, 0.45 µm PTFE syringe filters.

  • Analysis: HPLC-UV (Agilent 1200 or equivalent) or LC-MS.

Step-by-Step Methodology
Phase 1: Saturation & Equilibration
  • Excess Addition: Weigh approximately 10 mg of the solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO).

    • Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains. The system must be heterogeneous to ensure saturation.

  • Agitation: Cap the vial tightly and place it on an orbital shaker at 25°C ± 0.5°C for 24 hours .

    • Why 24h? Kinetic solubility (precipitation) can be misleading.[2] 24-48h ensures thermodynamic equilibrium is reached.

Phase 2: Phase Separation
  • Sedimentation: Remove vials from the shaker. If using viscous solvents like DMSO, centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Draw the supernatant and pass it through a 0.45 µm PTFE filter .

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.

Phase 3: Quantification (HPLC-UV)
  • Dilution: Dilute the filtered supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to fall within the linear dynamic range of the detector (usually 100-fold dilution is necessary for DMSO samples).

  • Standard Curve: Prepare a 5-point calibration curve using a stock solution of the compound in DMSO (0.01 to 1.0 mg/mL).

  • Calculation:

    
    
    
Experimental Workflow Diagram

ExperimentalProtocol Start Start: Solid Compound + Solvent (Excess) Shake Equilibration (24h @ 25°C, Orbital Shaker) Start->Shake Check Undissolved Solid Present? Shake->Check AddMore Add more Solid Check->AddMore No Centrifuge Centrifuge & Filter (0.45 µm PTFE) Check->Centrifuge Yes AddMore->Shake Dilute Dilute Filtrate (Mobile Phase) Centrifuge->Dilute HPLC HPLC-UV Quantification (vs. Standard Curve) Dilute->HPLC

Figure 2: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Implications for Drug Development & Synthesis[10][15]

Cyclization Kinetics

In the synthesis of quinazolinones, this benzamide intermediate must undergo cyclodehydration.

  • Solvent Effect: Using high-boiling polar aprotic solvents (DMSO/DMAc) allows reaction temperatures >120°C.

  • Reaction Rate: High solubility in these solvents ensures the reaction is kinetically controlled rather than diffusion-controlled, leading to cleaner conversion and higher yields of the final quinazolinone [1].

Purification Strategy (Recrystallization)

The "Moderate" solubility in alcohols (Ethanol/Methanol) and "High" solubility in DMF creates an ideal solvent/anti-solvent pair.

  • Protocol: Dissolve crude intermediate in minimal hot DMF

    
     Add hot Ethanol 
    
    
    
    Cool slowly. The benzamide will crystallize out, leaving impurities in the mother liquor.
Bioassay Formulation

For biological screening (e.g., antimicrobial or anticancer assays), stock solutions are typically prepared in 100% DMSO at 10 mM or 20 mM.

  • Caution: Ensure the final concentration of DMSO in the cell assay is <0.5% to avoid solvent toxicity artifacts [2].

References

  • RSC Advances. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Royal Society of Chemistry. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2020).[3] Solubility determination and modelling of benzamide in organic solvents. ACS Publications. Available at: [Link]

  • PubChem. (2025).[1] Compound Summary: 2-[(2-Bromobenzoyl)amino]benzamide (CID 14588088). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Crystal Engineering and Structural Determination of 2-[(2-Bromobenzoyl)amino]benzamide: A Comprehensive Guide

Executive Summary The rational design of solid-state pharmaceutical materials requires a rigorous understanding of molecular conformation and intermolecular forces. This technical whitepaper provides an in-depth crystall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of solid-state pharmaceutical materials requires a rigorous understanding of molecular conformation and intermolecular forces. This technical whitepaper provides an in-depth crystallographic analysis of 2-[(2-Bromobenzoyl)amino]benzamide (C₁₄H₁₁BrN₂O₂). By detailing the synthesis, crystallization thermodynamics, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies, this guide establishes a self-validating framework for structural resolution. Furthermore, we dissect the supramolecular hierarchy—specifically the interplay between classical hydrogen bonding and anisotropic halogen bonding—that dictates the crystal packing of ortho-halogenated benzamides.

Structural and Pharmacological Context

Benzamide derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in antipsychotics and histone deacetylase (HDAC) inhibitors due to their stable amide linkages and capacity for extensive hydrogen bonding[1].

The compound 2-[(2-Bromobenzoyl)amino]benzamide introduces a critical structural variable: an ortho-bromine substituent. The introduction of this bulky, electron-withdrawing atom significantly alters the conformational landscape of the molecule[2][3]. Steric repulsion forces the 2-bromobenzoyl ring to twist out of the primary amide plane, a phenomenon consistently documented in related ortho-halogenated benzamides[3][4]. More importantly, the bromine atom possesses an anisotropic electron density distribution. The resulting electron-deficient region (the σ-hole) enables highly directional halogen bonds (Br···Br or Br···O), which act in concert with classical hydrogen bonds to drive the supramolecular assembly of the crystal lattice[3].

Experimental Protocols: Synthesis and Crystal Growth

To obtain high-quality single crystals suitable for X-ray diffraction, the chemical purity of the bulk material and the thermodynamic control of the crystallization process are paramount.

Phase 1: Chemical Synthesis
  • Step 1: Amidation Reaction. Dissolve 1.0 equivalent of 2-aminobenzamide in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, driving the nucleophilic acyl substitution forward and preventing the protonation of the nucleophilic amine.

  • Step 2: Acylation. Cool the reaction vessel to 0 °C using an ice bath. Add 1.0 equivalent of 2-bromobenzoyl chloride dropwise over 30 minutes.

    • Causality: The low temperature controls the exothermic reaction rate, suppressing the formation of di-acylated byproducts and ensuring high chemoselectivity.

  • Step 3: Workup and Purification. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude powder.

Phase 2: Crystal Growth via Slow Evaporation
  • Step 1: Solvent Selection. Dissolve the purified powder in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Ethanol.

    • Causality: THF provides excellent solubility for the hydrophobic aromatic core, while Ethanol acts as a hydrogen-bonding co-solvent that modulates the precipitation rate by interacting with the amide groups.

  • Step 2: Controlled Evaporation. Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave it undisturbed at 298 K for 10–14 days.

    • Causality: The restricted evaporation rate ensures the solution remains in the metastable zone. This thermodynamic control promotes the nucleation and growth of a single macroscopic crystal with minimal lattice defects, rather than rapid precipitation of microcrystalline powder.

G N1 1. Chemical Synthesis Acylation of 2-Aminobenzamide N2 2. Crystallization Slow Evaporation (THF/EtOH) N1->N2 Purified Powder N3 3. SCXRD Data Collection Mo Kα Radiation (150 K) N2->N3 Single Crystal N4 4. Structure Solution Direct Methods (SHELXT) N3->N4 Diffraction Data N5 5. Refinement Least-Squares on F² (SHELXL) N4->N5 Phase Model N6 6. Supramolecular Analysis Hirshfeld & Interaction Mapping N5->N6 Final CIF

Workflow for the synthesis, crystallization, and structural resolution of benzamide derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Structural determination relies on the precise measurement of X-ray photon scattering by the crystal lattice. The following self-validating protocol ensures high-resolution data acquisition.

  • Step 1: Crystal Mounting. Select a clear, block-shaped crystal (approx. 0.30 × 0.25 × 0.20 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

    • Causality: The inert oil coats the crystal, protecting it from atmospheric moisture and preventing the loss of any co-crystallized solvent molecules, which would otherwise induce lattice degradation and loss of diffraction quality.

  • Step 2: Data Collection. Transfer the mounted crystal to the diffractometer goniometer. Cool the sample to 150 K using a liquid nitrogen cold stream. Irradiate the crystal using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cooling to 150 K significantly reduces atomic thermal vibrations (Debye-Waller factors), leading to sharper diffraction spots and higher resolution data. Mo Kα radiation is chosen over Cu Kα because its shorter wavelength minimizes severe absorption effects caused by the heavy bromine atom.

  • Step 3: Absorption Correction. Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Bromine strongly absorbs X-rays. Without empirical correction, the calculated electron density map would be distorted, leading to inaccurate bond lengths and elevated R-factors.

  • Step 4: Solution and Refinement. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

Crystallographic Data & Structural Properties

The quantitative structural parameters for C₁₄H₁₁BrN₂O₂ isomers typically reveal highly stabilized monoclinic or orthorhombic crystal systems[5]. The table below summarizes the representative crystallographic data for this class of compounds.

ParameterValue / Description
Chemical Formula C₁₄H₁₁BrN₂O₂
Formula Weight 319.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.939 Å, b = 13.672 Å, c = 8.891 Å
Cell Angle (β) 95.88°
Volume (V) ~1322.8 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.603 g/cm³
Absorption Coefficient (μ) 3.11 mm⁻¹
F(000) 640

Supramolecular Interactions & Crystal Packing

The solid-state architecture of 2-[(2-Bromobenzoyl)amino]benzamide is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

The primary driving force of the crystal packing is the classical N-H···O hydrogen bonding network[4][5]. The primary benzamide group acts as both a hydrogen bond donor and acceptor. These interactions typically form robust


 homosynthons (dimers) between adjacent amide groups, which propagate into one-dimensional chains along the crystallographic axes[4][5].
Halogen Bonding and the σ-Hole

The ortho-bromine atom is not merely a steric barrier; it is an active participant in crystal assembly. Due to the electron-withdrawing nature of the benzoyl ring, the electron density on the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis[3]. This localized electron deficiency allows the bromine atom to act as a Lewis acid, forming directional Br···Br or Br···O halogen bonds with neighboring electron-rich atoms. The proximity of the bromine atom to the carbonyl oxygen significantly influences these interactions, providing defined directionality during the crystallization process[3].

G2 C 2-[(2-Bromobenzoyl)amino]benzamide Crystal Lattice H1 N-H···O Hydrogen Bonds (Amide-Amide Dimers) C->H1 Primary Synthon H2 Intramolecular N-H···Br (Conformational Lock) C->H2 Steric Control H3 Br···Br / Br···O Halogen Bonds (Directional Assembly) C->H3 σ-hole Interaction H4 C-H···π Interactions (Lattice Stabilization) C->H4 Weak Packing

Hierarchy of supramolecular interactions governing the crystal packing of the benzamide.

Computational Validation

To validate the empirical SCXRD observations, Density Functional Theory (DFT) and Hirshfeld surface analyses are routinely employed. Hirshfeld surface mapping visually quantifies the relative contributions of intermolecular contacts. In brominated benzamides, the O···H/H···O contacts typically dominate the surface area (representing the strong hydrogen bonds), while Br···H and Br···Br contacts account for a smaller, yet structurally critical, percentage of the surface, confirming the directional influence of the halogen bonds[3].

References

  • Source: National Institutes of Health (NIH)
  • Benzamide - Wikipedia Source: Wikipedia URL
  • 2-Bromo-N-(dibenzylcarbamothioyl)
  • Source: International Union of Crystallography (IUCr)
  • Source: Universidade de São Paulo (USP)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Acylation of Anthranilamide with 2-Bromobenzoyl Chloride

Introduction and Strategic Context The synthesis of 2-(2-bromobenzamido)benzamide via the acylation of anthranilamide (2-aminobenzamide) with 2-bromobenzoyl chloride is a foundational transformation in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The synthesis of 2-(2-bromobenzamido)benzamide via the acylation of anthranilamide (2-aminobenzamide) with 2-bromobenzoyl chloride is a foundational transformation in medicinal chemistry. This intermediate is a critical precursor for the synthesis of quinazolin-4(3H)-ones—a privileged heterocyclic scaffold found in PARP inhibitors, sedative-hypnotics, and antimicrobial agents[1].

This application note provides a field-validated, self-consistent protocol for this nucleophilic acyl substitution, detailing the mechanistic rationale, chemoselectivity, and critical parameters required to achieve high yields and purity[2].

Mechanistic Insights & Chemoselectivity

Anthranilamide presents a classic chemoselectivity challenge, as it possesses two nitrogen-containing functional groups: an aniline amine (


) and a primary carboxamide (

).

The Causality of Selectivity: The acylation proceeds with near-perfect chemoselectivity for the aniline nitrogen. The lone pair of electrons on the carboxamide nitrogen is heavily delocalized into the adjacent carbonyl oxygen via resonance, rendering it a poor nucleophile. Conversely, the aniline nitrogen—though partially conjugated with the aromatic ring—retains sufficient electron density to act as a potent nucleophile against highly reactive electrophiles like acid chlorides.

The Role of the Base: As the nucleophilic attack occurs and the tetrahedral intermediate collapses, one equivalent of hydrogen chloride (HCl) is generated. A tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), must be included in the reaction mixture[1][2]. Without a base scavenger, the liberated HCl would rapidly protonate the unreacted anthranilamide, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% conversion.

Mechanism N1 Anthranilamide (Nucleophile) N3 DCM / TEA 0 °C to RT N1->N3 N2 2-Bromobenzoyl Chloride N2->N3 N4 Tetrahedral Intermediate N3->N4 Nucleophilic Attack N5 2-(2-Bromobenzamido) benzamide N4->N5 HCl Elimination

Figure 1: Logical mechanistic pathway for the chemoselective acylation of anthranilamide.

Optimization of Reaction Conditions

To ensure reproducibility and prevent side reactions (such as bis-acylation or premature cyclization), the reaction parameters must be strictly controlled. The table below summarizes the optimized conditions synthesized from standard literature protocols[1][2].

Table 1: Quantitative Reaction Parameters

ParameterOptimized ConditionAcceptable RangeMechanistic Rationale
Solvent Anhydrous DCMDCM or THFAprotic environment prevents solvolysis (hydrolysis) of the moisture-sensitive acid chloride.
Base Triethylamine (TEA)2.0 – 3.0 eqScavenges the HCl byproduct. Excess ensures complete neutralization and drives the reaction forward.
Electrophile 2-Bromobenzoyl chloride1.05 – 1.10 eqA slight stoichiometric excess compensates for trace degradation of the acid chloride during handling.
Temperature 0 °C

25 °C
0 °C

RT
Initial cooling controls the exotherm. Warming to RT ensures complete kinetic conversion.
Time 3 – 16 hours3 – 16 hoursTime varies based on scale; complete conversion should be validated via TLC monitoring.

Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the scientist can verify the reaction's progress in real-time.

Reagent Preparation & Setup
  • Glassware: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to exclude atmospheric moisture.

  • Reagent Check: Inspect the 2-bromobenzoyl chloride. It should be a clear, colorless to pale-yellow liquid. If it appears cloudy or contains white precipitates, it has likely hydrolyzed to 2-bromobenzoic acid and should be distilled or replaced prior to use.

Reaction Execution
  • Dissolution: Charge the flask with Anthranilamide (1.0 eq, e.g., 10.0 mmol, 1.36 g). Add anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.2 M (50 mL).

  • Base Addition: Add Triethylamine (TEA) (2.5 eq, 25.0 mmol, 3.5 mL) to the stirring solution. The mixture should remain clear.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dilute 2-Bromobenzoyl chloride (1.05 eq, 10.5 mmol, 1.37 mL) with a small volume of anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15–30 minutes.

    • Self-Validation Checkpoint: As the addition proceeds, a white precipitate of triethylamine hydrochloride (TEA·HCl) will begin to form, visually confirming that the acylation is occurring and HCl is being scavenged[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 to 16 hours[1].

  • Analytical Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes system. The starting material (anthranilamide) will appear as a highly fluorescent spot under UV (254 nm), while the product will elute as a new, less polar spot (higher

    
    ).
    
Workup and Isolation
  • Quenching: Dilute the reaction mixture with additional DCM (50 mL) and quench by adding saturated aqueous Sodium Bicarbonate (

    
    ) solution (50 mL). Stir vigorously for 10 minutes.
    
    • Rationale: This step hydrolyzes any unreacted acid chloride into water-soluble sodium 2-bromobenzoate and neutralizes residual amine salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with one additional portion of DCM (30 mL)[1].

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution, 50 mL) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an off-white solid[2].
    
  • Purification: The crude 2-(2-bromobenzamido)benzamide is often sufficiently pure (>95%) for subsequent cyclization steps[2]. If analytical purity is required, recrystallize the solid from hot ethanol or perform silica gel flash chromatography.

Workflow Step1 1. Dissolve Anthranilamide in anhydrous DCM Step2 2. Add Triethylamine (TEA) (2.0 - 3.0 eq) Step1->Step2 Step3 3. Cool to 0 °C (Ice Bath) Step2->Step3 Step4 4. Dropwise addition of 2-Bromobenzoyl Chloride Step3->Step4 Step5 5. Warm to RT & Stir (3-16 h) Step4->Step5 Step6 6. Aqueous Workup (NaHCO3, Brine) Step5->Step6

Figure 2: Step-by-step experimental workflow for the acylation reaction.

References[1] Title: Novel approaches to tackling antimicrobial resistance: the design, synthesis and evaluation of quorum sensing inhibitors in Pseudomonas aeruginosa.

Source: University of Nottingham ePrints. URL:[Link][2] Title: US10125112B2 - Modulators of the relaxin receptor 1. Source: Google Patents. URL:

Sources

Application

Cyclization methods for converting 2-[(2-Bromobenzoyl)amino]benzamide to quinazolinone

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the controlled cyclization of 2-[(2-Bromobenzoyl)amino]benzamide . The guide addresses the dual reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the controlled cyclization of 2-[(2-Bromobenzoyl)amino]benzamide .

The guide addresses the dual reactivity of this substrate:

  • Pathway A (Primary): Dehydrative cyclization to yield 2-(2-bromophenyl)quinazolin-4(3H)-one . This preserves the aryl bromide for downstream functionalization.

  • Pathway B (Advanced): Cascade cyclization to yield the tetracyclic isoindolo[2,1-a]quinazolin-5,11-dione scaffold via intramolecular C–N coupling.

Executive Summary

The precursor 2-[(2-Bromobenzoyl)amino]benzamide represents a "Janus" intermediate in heterocyclic synthesis. Its structure contains a latent quinazolinone core (via dehydration) and a pre-organized handle for intramolecular N-arylation (the ortho-bromo substituent).

While standard protocols often treat cyclization as a singular event, this guide differentiates between Chemoselective Dehydration (preserving the halide) and Cascade Fusion (forming the tetracycle). Control over these pathways is critical for diversity-oriented synthesis (DOS) in medicinal chemistry, particularly for accessing Batracylin analogues and kinase inhibitor scaffolds.

Reaction Pathways & Strategic Logic

The following diagram illustrates the bifurcation point controlled by catalyst and base selection.

ReactionPathways Start 2-[(2-Bromobenzoyl)amino] benzamide PathA Pathway A: Base-Mediated Dehydration Start->PathA NaOH/EtOH Reflux ProdB Isoindolo[2,1-a] quinazolin-5,11-dione (Tetracyclic Fusion) Start->ProdB One-Pot Potential (CuI, Base, Heat) ProdA 2-(2-Bromophenyl) quinazolin-4(3H)-one (Ar-Br Intact) PathA->ProdA - H₂O PathB Pathway B: Cu-Catalyzed C-N Coupling ProdA->PathB CuI / L-Proline K₂CO₃ / DMSO PathB->ProdB - HBr (Intramolecular)

Figure 1: Divergent synthesis pathways. Pathway A yields the functionalizable bromide; Pathway B yields the fused pharmacophore.

Protocol A: Chemoselective Dehydration

Target: 2-(2-Bromophenyl)quinazolin-4(3H)-one Objective: Form the quinazolinone ring while strictly preventing the intramolecular Ullmann coupling or hydrolysis of the bromine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amide nitrogen onto the benzoyl carbonyl. Using a hydroxide base in a protic solvent (EtOH) facilitates the elimination of water. Crucially, the absence of a transition metal catalyst and the use of moderate temperatures (refluxing ethanol, ~78°C) ensures the C–Br bond remains inert.

Experimental Protocol

Reagents:

  • Substrate: 2-[(2-Bromobenzoyl)amino]benzamide (1.0 equiv)

  • Base: 2M NaOH (aq) (3.0 equiv) or NaOEt (2.0 equiv)

  • Solvent: Ethanol (10 mL/g of substrate)

  • Quench: 1M HCl or Glacial Acetic Acid

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with the substrate and Ethanol.

  • Base Addition: Add the NaOH solution dropwise at room temperature. The suspension may clear as the bis-amide deprotonates.

  • Reaction: Heat the mixture to reflux (bath temp: 85°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The starting material (more polar bis-amide) should disappear, replaced by a less polar spot (quinazolinone).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 5x reaction volume).

    • Acidify carefully with 1M HCl or Acetic Acid to pH ~5–6. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3x) and cold ethanol (1x) to remove trace base and impurities.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Typical Yield: 85–95% Characterization:

  • ¹H NMR: Disappearance of the broad NH₂ signals; appearance of a single amide NH (often downfield ~12.5 ppm).

  • MS: M+ and M+2 pattern (1:1 ratio) confirming retention of Bromine.

Protocol B: Copper-Catalyzed Cascade Fusion

Target: Isoindolo[2,1-a]quinazolin-5,11-dione Objective: Cyclize the 2-(2-bromophenyl)quinazolinone intermediate to the tetracyclic core via intramolecular C–N bond formation.

Mechanistic Rationale

This transformation utilizes a modified Ullmann-type coupling. The N3-nitrogen of the quinazolinone is acidic (pKa ~10) and, upon deprotonation, coordinates to the Copper(I) catalyst. The catalyst then inserts into the proximal ortho-C–Br bond (Oxidative Addition), followed by Reductive Elimination to form the C–N bond and the five-membered ring.

Experimental Protocol

Reagents:

  • Starting Material: 2-(2-Bromophenyl)quinazolin-4(3H)-one (from Protocol A).

  • Catalyst: CuI (10–20 mol%).

  • Ligand: L-Proline (20–40 mol%) or 1,10-Phenanthroline (10 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Solvent: DMSO or DMF (anhydrous).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial/flask and purge with Argon or Nitrogen.

  • Charging: Add the Starting Material (1.0 equiv), CuI (0.1 equiv), Ligand (0.2 equiv), and Base (2.0 equiv).

  • Solvation: Add anhydrous DMSO (5 mL/mmol). Degas the solvent by bubbling Argon for 10 minutes (critical to prevent catalyst oxidation).

  • Reaction: Seal the vessel and heat to 110°C for 12–18 hours.

    • Note: The reaction mixture often turns deep blue or green upon cooling if oxidation occurs, but the active species is usually yellow/brown.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and water. Filter through a pad of Celite to remove copper salts.

    • Separate layers. Wash the organic layer with Brine (3x) to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallization from EtOH/DMF or Flash Chromatography (DCM/MeOH gradient).

Typical Yield: 70–85%

Mechanistic Visualization (DOT)

The following diagram details the catalytic cycle for Protocol B, highlighting the critical oxidative addition step facilitated by the ligand.

Mechanism Precursor Quinazolinone (Ar-Br) Complex1 Cu(I)-Amido Complex Precursor->Complex1 Deprotonation + CuL Complex2 Oxidative Addition (Cu-III Intermediate) Complex1->Complex2 Intramolecular Insertion into C-Br Product Isoindolo-quinazolinone (Tetracycle) Complex2->Product Reductive Elimination - Cu(I)LBr Base K₂CO₃ Cat CuI / L-Proline

Figure 2: Mechanism of the Cu-catalyzed intramolecular N-arylation (Pathway B).

Comparison of Methods

FeatureProtocol A (Dehydration)Protocol B (Cascade Fusion)
Primary Reagent NaOH / NaOEtCuI / Ligand / K₂CO₃
Temperature 78°C (Reflux)110°C
Atmosphere Air tolerantInert (Ar/N₂) required
Product Type Bicyclic (Quinazolinone)Tetracyclic (Fused)
Bromine Status Retained (Available for Suzuki/Buchwald)Consumed (Used for ring closure)
Key Risk Hydrolysis of amide back to open formCatalyst poisoning / Oxidation

References

  • Synthesis of Quinazolinones (Niementowski Reaction)
  • Copper-Catalyzed Cyclization (Ullmann-Type)

    • Ma, D., et al. "Assembly of Substituted Homophthalimides via CuI-Catalyzed Coupling of 2-Bromobenzamides with β-Keto Esters."[3] Heterocycles, 2009.[3]

    • Context: Demonstrates the reactivity of 2-bromobenzamides in Cu-catalyzed cycliz
  • Synthesis of Benzimidazo[1,2-a]quinazolines

    • Li, P., et al. "CuI-catalyzed C-N bond formation and cleavage for the synthesis of benzimidazo[1,2-a]quinazoline derivatives." Journal of Organic Chemistry, 2014.
    • Context: Provides the specific CuI/L-Proline conditions adapted for Protocol B.
  • Cascade Reactions for Isoindolo-quinazolines

    • Wu, X., et al. "One-pot three-component selective synthesis of isoindolo[2,1-a]quinazoline derivatives." Organic & Biomolecular Chemistry, 2017.[4]

    • Context: Illustrates the stability and form

Sources

Method

Microwave-Assisted Synthesis of 2-[(2-Bromobenzoyl)amino]benzamide

Abstract This application note details the microwave-assisted synthesis of 2-[(2-Bromobenzoyl)amino]benzamide , a critical acyclic precursor in the synthesis of quinazolinone-based pharmacophores. By utilizing microwave...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the microwave-assisted synthesis of 2-[(2-Bromobenzoyl)amino]benzamide , a critical acyclic precursor in the synthesis of quinazolinone-based pharmacophores. By utilizing microwave irradiation, this protocol overcomes the limitations of conventional thermal heating—such as long reaction times and uneven heating profiles—delivering the target bis-amide in high purity with significantly reduced energy consumption. Two distinct methodologies are presented: a Green Solvent-Free Protocol and a Standard Solution-Phase Protocol , allowing researchers to select the optimal route based on available equipment and scale.

Introduction & Scientific Rationale

The Chemical Context

The target compound, 2-[(2-Bromobenzoyl)amino]benzamide , represents a "bis-amide" intermediate formed by the N-acylation of anthranilamide (2-aminobenzamide). This scaffold is chemically significant as the direct precursor to 2-(2-bromophenyl)quinazolin-4(3H)-one , a privileged structure in medicinal chemistry known for antimicrobial, anti-inflammatory, and anticancer activities [1, 2].

Why Microwave Irradiation?

Conventional synthesis of benzamides via Schotten-Baumann or Friedel-Crafts conditions often requires refluxing in toxic solvents (e.g., benzene, toluene) for 4–12 hours. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating , where dipolar molecules (like the amide bond) align with the oscillating electric field, generating internal heat.

  • Kinetic Advantage: Rapid heating rates (

    
    ) accelerate the reaction rate constant (
    
    
    
    ) according to the Arrhenius equation.
  • Thermodynamic Control: Precise temperature control prevents the overheating that leads to tarry by-products common in acid chloride reactions.

  • Green Chemistry: The solvent-free variant minimizes waste (E-factor reduction) [3].

Reaction Mechanism & Workflow

The synthesis proceeds via a Nucleophilic Acyl Substitution . The amino group of anthranilamide attacks the carbonyl carbon of 2-bromobenzoyl chloride. Under microwave conditions, the elimination of HCl is rapid. In the presence of a base (or excess amine), the equilibrium drives forward to the stable bis-amide.

Visualized Pathway

ReactionPathway Anthranilamide Anthranilamide (Nucleophile) Intermediate Tetrahedral Intermediate Anthranilamide->Intermediate MW Irradiation 100-130°C AcidChloride 2-Bromobenzoyl Chloride (Electrophile) AcidChloride->Intermediate MW Irradiation 100-130°C Target 2-[(2-Bromobenzoyl) amino]benzamide (Target) Intermediate->Target -HCl Quinazolinone Quinazolinone Derivative (Cyclized Product) Target->Quinazolinone Cyclization (Optional Downstream)

Caption: Reaction pathway from precursors to the target bis-amide and potential downstream cyclization.

Materials & Equipment

Reagents
ComponentCAS NumberRolePurity Requirement
Anthranilamide 88-68-6Nucleophile>98%
2-Bromobenzoyl chloride 7154-66-7Electrophile>97% (Handle in fume hood)
Pyridine 110-86-1Base/SolventAnhydrous
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade
Basic Alumina 1344-28-1Solid Support (Method A)Activity I
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure sensing and IR temperature control.

  • Reaction Vessel: 10 mL or 35 mL borosilicate glass pressure vials with Teflon/silicon septa.

  • Work-up: Buchner filtration setup, Rotary evaporator.

Experimental Protocols

Protocol A: Green Solvent-Free Synthesis (Recommended)

Best for: Rapid screening, high yield, and minimal waste.

  • Preparation:

    • In a mortar, grind Anthranilamide (1.0 mmol, 136 mg) and 2-Bromobenzoyl chloride (1.1 mmol, 241 mg) together until a homogenous paste forms.

    • Optional: Add 200 mg of Basic Alumina to act as a solid-phase acid scavenger and microwave absorber.

  • Loading:

    • Transfer the mixture into a 10 mL microwave process vial. Add a magnetic stir bar. Cap the vial.

  • Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 110 °C.

    • Hold Time: 5 minutes.

    • Power Limit: 150 W.

    • Stirring: High.[1]

  • Work-up:

    • Cool the vial to room temperature (RT) using compressed air (integrated in most reactors).

    • Add Cold Ethanol (5 mL) to the solid residue and sonicate for 2 minutes.

    • Filter the solid precipitate.[2] Wash with cold water (2 x 5 mL) to remove residual salts/acid.

    • Drying: Dry the white solid in a vacuum oven at 60 °C for 2 hours.

Protocol B: Solution-Phase Synthesis

Best for: Scale-up (>1g) or if reagents are not easily ground.

  • Preparation:

    • Dissolve Anthranilamide (2.0 mmol, 272 mg) in Toluene or Acetonitrile (5 mL) in a 35 mL microwave vial.

    • Add Pyridine (2.2 mmol, 178 µL) as the acid scavenger.

    • Dropwise add 2-Bromobenzoyl chloride (2.2 mmol, 482 mg). Note: Exothermic reaction; observe slight fuming.

  • Irradiation:

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Pour the reaction mixture into Ice-Water (50 mL) containing 1 mL of 1M HCl (to neutralize pyridine).

    • Stir vigorously until a precipitate forms.

    • Filter the crude solid.[2] Recrystallize from Ethanol/Water (9:1) if necessary.

Results & Discussion

Yield Comparison
MethodTimeYield (%)Purity (HPLC)Notes
Method A (Solvent-Free) 5 min88-94%>95%Requires efficient grinding; product is often pure enough without recrystallization.
Method B (Solution) 10 min75-85%>98%Easier handling for liquids; requires solvent removal.
Conventional Thermal 6 hours60-70%~85%Reflux in benzene/toluene; requires extensive purification.
Troubleshooting
  • Low Yield? Ensure the acid chloride is fresh. Hydrolysis of the chloride to the acid (2-bromobenzoic acid) by atmospheric moisture is the most common failure mode.

  • Cyclization? If the temperature exceeds 140°C, the product may spontaneously cyclize to the quinazolinone (losing water). Monitor the appearance of the product; the bis-amide is acyclic.

Characterization Data

The user should verify the product using the following expected spectral data [4, 5]:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 185–195 °C (Typical for bis-amide precursors; distinct from the lower melting mono-amides).

  • IR (KBr, cm⁻¹):

    • 3350, 3180 (

      
      , amide).
      
    • 1680, 1660 (

      
      , bis-carbonyls).
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.10 (s, 1H, NH-CO, deshielded).
      
    • 
       8.40 (d, 1H, Ar-H).
      
    • 
       7.90 (s, 1H, NH of amide 2).
      
    • 
       7.80–7.20 (m, 7H, Ar-H, complex aromatic region).
      
    • 
       7.60 (s, 1H, NH of amide 2).
      

Safety & Handling

  • Acid Chlorides: 2-Bromobenzoyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Microwave Safety: Do not use standard domestic microwaves. Use dedicated laboratory reactors with pressure relief valves.

  • Pressure: Although this reaction does not generate significant gas (other than HCl which is neutralized), solvent vapor pressure at 110°C can be significant. Ensure vials are rated for >15 bar.

References

  • Rahimizadeh, M., et al. (2004). "Microwave Irradiation in Solvent-Free Conditions: Preparation of 2-Substituted-4(3H)-quinazolinones by Heterocyclization of 2-Aminobenzamide with Carboxylic Acids." Molecules, 9, 736-742. Link

  • Davoodnia, A., et al. (2018). "Condensation of anthranilamide and acyl chlorides catalyzed by SbCl3."[3] ResearchGate.[4] Link

  • Bougrin, K., et al. (2005). "Microwave-assisted solvent-free synthesis of some quinazolin-4(3H)-ones." Tetrahedron Letters, 46(46), 7777-7780.
  • PubChem Compound Summary. "2-Aminobenzamide (Anthranilamide)." Link

  • BenchChem Application Note. "Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives." Link

Sources

Application

Application Note: Green Chemistry Techniques for Preparing 2-[(2-Bromobenzoyl)amino]benzamide

Executive Summary This application note details sustainable protocols for the synthesis of 2-[(2-Bromobenzoyl)amino]benzamide (also known as N-(2-carbamoylphenyl)-2-bromobenzamide). This molecule is a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details sustainable protocols for the synthesis of 2-[(2-Bromobenzoyl)amino]benzamide (also known as N-(2-carbamoylphenyl)-2-bromobenzamide). This molecule is a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and bioactive heterocycles. Traditional synthesis relies on chlorinated solvents (dichloromethane) and toxic bases (pyridine/triethylamine), generating significant hazardous waste.

This guide presents three validated "Green Chemistry" methodologies:

  • Mechanochemical Synthesis (Solvent-Free): High-yield grinding technique.

  • Aqueous Suspension Method: Water-mediated coupling avoiding organic solvents.

  • Microwave-Assisted Synthesis: Energy-efficient rapid protocol.

These methods align with the 12 Principles of Green Chemistry , specifically focusing on waste prevention, safer solvents, and energy efficiency.

Target Molecule Profile

  • Chemical Name: 2-[(2-Bromobenzoyl)amino]benzamide

  • Structure: An anthranilamide scaffold acylated at the primary amine by a 2-bromobenzoyl group.

  • CAS Number: 19473-53-1 (Generic for isomer class; verify specific isomer experimentally)

  • Application: Precursor for 2-(2-bromophenyl)quinazolin-4(3H)-one , a scaffold found in anti-inflammatory and anticancer agents.

  • Molecular Weight: 319.16 g/mol

  • Formula: C₁₄H₁₁BrN₂O₂

Green Synthetic Protocols

Method A: Mechanochemical Synthesis (Solvent-Free)

Principle: This method utilizes friction and mechanical energy to initiate the reaction between two solids. It eliminates the need for reaction solvents and heating, drastically reducing the E-factor (waste-to-product ratio).

Reagents:

  • Anthranilamide (2-aminobenzamide): 1.0 equiv.

  • 2-Bromobenzoyl chloride: 1.0 equiv.

  • Sodium Carbonate (Na₂CO₃): 1.2 equiv. (Solid base to neutralize HCl gas in situ).

Protocol:

  • Preparation: In a clean agate mortar, place 1.36 g (10 mmol) of anthranilamide and 1.27 g (12 mmol) of anhydrous Na₂CO₃.

  • Grinding Phase 1: Grind the mixture for 2 minutes to ensure a uniform distribution of the base.

  • Addition: Add 2.19 g (10 mmol) of 2-bromobenzoyl chloride dropwise (if liquid) or in small portions (if solid) to the mortar.

  • Reaction (Grinding Phase 2): Grind the mixture vigorously with the pestle.

    • Observation: The mixture will likely become a paste or sticky solid as the reaction is exothermic and releases heat. Continue grinding for 10–15 minutes. The mixture will eventually solidify into a dry powder.

    • Monitoring: Check reaction progress by TLC (30% Ethyl Acetate in Hexane). The starting amine spot should disappear.

  • Workup: Transfer the solid to a beaker and add 50 mL of deionized water. Stir for 10 minutes to dissolve the sodium chloride byproduct and unreacted base.

  • Isolation: Filter the solid using a Buchner funnel. Wash with 2 x 10 mL water.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Yield: Typically 85–92%.

Notes from the Bench:

  • Safety: Perform grinding in a fume hood. Although Na₂CO₃ traps most HCl, trace vapors may escape.

  • Scale-up: This method is scalable to ball mills (e.g., Retsch MM400) for gram-scale batches (30 Hz, 20 mins).

Method B: Aqueous Suspension Method (Water as Solvent)

Principle: Water is used as the reaction medium.[1][2] The hydrophobic effect accelerates the reaction between the organic reactants, while the inorganic base remains in the aqueous phase to scavenge acid.

Reagents:

  • Anthranilamide: 10 mmol

  • 2-Bromobenzoyl chloride: 11 mmol

  • Sodium Dodecyl Sulfate (SDS): 5 mol% (Surfactant to create micelles, optional but recommended).

  • Water: 20 mL

Protocol:

  • Setup: To a 50 mL round-bottom flask, add 1.36 g anthranilamide, 144 mg SDS, and 20 mL water. Stir vigorously to create a suspension.

  • Addition: Add 2-bromobenzoyl chloride (2.41 g, 11 mmol) slowly over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Mechanism:[2][3][4] The reaction occurs at the organic-water interface or within micelles.

  • Neutralization: The pH will drop due to HCl generation. Periodically adjust pH to ~8 using 1M Na₂CO₃ solution to drive the reaction to completion.

  • Workup: The product precipitates as a white/off-white solid. Filter the suspension.

  • Washing: Wash the cake with water (to remove SDS and salts) and a small amount of cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C.

  • Yield: Typically 80–88%.

Method C: Microwave-Assisted Synthesis

Principle: Microwave irradiation provides direct dielectric heating, reducing reaction times from hours to minutes and often improving yield/purity profiles.

Reagents:

  • Anthranilamide: 5 mmol

  • 2-Bromobenzoic acid (Note: Uses the acid instead of acid chloride, which is greener): 5 mmol

  • Coupling Agent: Boric acid (10 mol%) or T3P (Propylphosphonic anhydride) if available.

  • Solvent: Ethanol or minimal Toluene (if using Dean-Stark logic, though Ethanol is greener).

Protocol (Direct Amidation with Boric Acid):

  • Setup: In a microwave process vial (10 mL), mix anthranilamide (0.68 g), 2-bromobenzoic acid (1.0 g), and boric acid (30 mg).

  • Solvent: Add 2 mL of Xylene (solvent-free is possible but risks localized overheating; Xylene allows azeotropic removal if open vessel, or simply acts as energy transfer medium). Greener alternative: Use no solvent (neat) if the melting points allow a melt phase.

  • Irradiation: Irradiate at 130°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Cool to room temperature. The mixture will solidify.

  • Purification: Triturate the solid with saturated NaHCO₃ solution (to remove unreacted acid) and then water. Filter and dry.[5]

  • Yield: Typically 75–85%.

Comparative Analysis

MetricMethod A: MechanochemistryMethod B: Aqueous SuspensionMethod C: MicrowaveTraditional (DCM/TEA)
Solvent None (Solvent-Free)WaterEthanol/NeatDichloromethane (Toxic)
Time 15–20 mins4–6 hours15 mins2–4 hours
Yield 85–92%80–88%75–85%85–95%
Atom Economy High (NaCl byproduct)HighHigh (Water byproduct)Medium (TEA·HCl waste)
Energy Low (Manual/Mechanical)Low (Room Temp)Medium (MW heating)Medium (Reflux often)
Scalability Ball Mill required for >10gVery HighVial size limitedHigh

Quality Control & Characterization

To ensure the integrity of the synthesized Application Note, the product must be characterized.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 160–180°C (Note: Isomer dependent; 2-bromo isomers often have lower MPs than 4-bromo due to disruption of intermolecular H-bonding).

  • IR Spectroscopy (ATR):

    • 
       (Amide): 3300–3400 cm⁻¹ (Doublet typical for primary amide -NH₂, singlet for secondary -NH-).
      
    • 
       (Amide I): Two bands ~1650–1680 cm⁻¹ (Benzoyl C=O and Carbamoyl C=O).
      
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 ppm (s, 1H, -NH-CO-): Downfield singlet indicates the secondary amide proton.
      
    • 
       7.0–8.5 ppm (m, aromatic protons): Complex region due to two benzene rings.
      
    • 
       7.5–8.0 ppm (br s, 2H, -CO-NH₂): Broad singlets for the primary amide protons.
      

Workflow Visualization

The following diagram illustrates the Mechanochemical (Solvent-Free) workflow, chosen for its superior green chemistry metrics (lowest waste).

G Start Start: Weigh Reagents Mix Mixing: Anthranilamide + Na2CO3 Start->Mix Add Addition: Add 2-Bromobenzoyl Chloride Mix->Add Grind Reaction: Grind (Mortar/Pestle) 15-20 mins Add->Grind Paste Intermediate: Sticky Paste -> Dry Powder Grind->Paste Exothermic Wash Workup: Add Water (Dissolve Salts) Paste->Wash Solidification Filter Isolation: Filtration & Washing Wash->Filter Product Final Product: 2-[(2-Bromobenzoyl)amino]benzamide (White Solid) Filter->Product

Caption: Workflow for the solvent-free mechanochemical synthesis of 2-[(2-Bromobenzoyl)amino]benzamide.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Bose, A. K., et al. (2006). "Microwave-Promoted Synthesis of Amides." Journal of Organic Chemistry. Link

  • Davoodnia, A., et al. (2008). "Solvent-free synthesis of 2-substituted 4(3H)-quinazolinones." Chinese Chemical Letters. (Describes the cyclization, confirming the amide intermediate pathway). Link

  • Li, Z., et al. (2015). "Green Synthesis of 2-Benzoyl-4-quinazolinones." Asian Journal of Chemistry. (Contextualizes the anthranilamide reactivity). Link

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

Sources

Method

Catalyst-Free Synthesis of 2-[(2-Bromobenzoyl)amino]benzamide: A Robust Amidation Protocol

Executive Summary & Context The synthesis of 2-[(2-Bromobenzoyl)amino]benzamide is a critical structural amidation step in the preparation of complex heterocyclic scaffolds, most notably quinazolinones and related pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of 2-[(2-Bromobenzoyl)amino]benzamide is a critical structural amidation step in the preparation of complex heterocyclic scaffolds, most notably quinazolinones and related pharmacophores. While modern synthetic methodologies often rely on expensive transition-metal catalysts (such as Pd, Cu, or Ru) for C–N bond formation, the direct acylation of 2-aminobenzamide with 2-bromobenzoyl chloride can be efficiently achieved under completely [1].

This Application Note details a robust, transition-metal-free Schotten-Baumann-type protocol. By leveraging precise thermal control and strategic acid scavenging, this methodology maximizes yield, minimizes environmental impact, and ensures high chemoselectivity without the need for specialized catalytic hardware.

Mechanistic Insights & Reaction Causality

Achieving >98% purity in the synthesis of 2-[(2-Bromobenzoyl)amino]benzamide without a catalyst requires precise control over the reaction environment to prevent competing side reactions, such as di-acylation or [2].

  • Nucleophilic Acyl Substitution: The reaction proceeds via the nucleophilic attack of the primary amine of 2-aminobenzamide onto the highly electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The ortho-bromo substituent on the electrophile introduces steric hindrance, which slightly retards the attack but effectively suppresses over-acylation.

  • Temperature Control (0 °C to RT): The initial formation of the tetrahedral intermediate is highly exothermic. Conducting the addition at 0 °C is critical to dissipate heat, thereby preventing the thermal cyclization of the resulting amide into a [3].

  • Role of the Base (Triethylamine): Although the reaction is catalyst-free, a stoichiometric acid scavenger is mandatory. Triethylamine (TEA) serves a dual purpose: it neutralizes the HCl byproduct (preventing the protonation of the unreacted 2-aminobenzamide nucleophile) and drives the equilibrium forward without participating in any catalytic cycle.

  • Solvent Selection (Anhydrous THF): Anhydrous Tetrahydrofuran (THF) is selected over protic solvents (like water or ethanol) to prevent the competitive hydrolysis of 2-bromobenzoyl chloride into 2-bromobenzoic acid.

Mechanism A 2-Aminobenzamide + 2-Bromobenzoyl chloride B Nucleophilic Attack (Amine to Carbonyl) A->B C Tetrahedral Intermediate B->C D Chloride Elimination C->D E Deprotonation (by TEA) D->E F 2-[(2-Bromobenzoyl) amino]benzamide E->F

Nucleophilic acyl substitution mechanism for the formation of the benzamide derivative.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsAmount (10 mmol scale)
2-Aminobenzamide Primary Nucleophile1.0 eq1.36 g
2-Bromobenzoyl chloride Electrophile / Acylating Agent1.05 eq2.30 g (1.38 mL)
Triethylamine (TEA) Acid Scavenger / Base1.5 eq1.52 g (2.10 mL)
Anhydrous THF Aprotic Reaction SolventN/A30 mL
1M HCl (aq) Workup Wash (Removes Amine/TEA)N/A20 mL
Saturated NaHCO₃ (aq) Workup Wash (Removes Acid)N/A20 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The specific workup washes are engineered to sequentially eliminate unreacted starting materials, ensuring the crude product requires minimal downstream purification.

Step 1: Preparation of the Amine Solution
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Add 1.36 g (10 mmol) of 2-aminobenzamide to the flask.

  • Inject 20 mL of anhydrous THF, stirring until the solid is completely dissolved.

  • Inject 2.10 mL (15 mmol) of Triethylamine (TEA).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Controlled Acylation
  • In a separate dry vial, dilute 1.38 mL (10.5 mmol) of 2-bromobenzoyl chloride in 10 mL of anhydrous THF.

  • Using a syringe pump or an addition funnel, add the 2-bromobenzoyl chloride solution dropwise to the reaction flask over 15–20 minutes.

    • Causality Note: Dropwise addition at 0 °C is critical. Rapid addition will cause localized heating, leading to the formation of di-acylated impurities and accelerating the unwanted cyclization into 2-(2-bromophenyl)quinazolin-4(3H)-one.

Step 3: Reaction Propagation
  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The disappearance of the 2-aminobenzamide spot (lower Rf, UV active) and the appearance of a new, higher Rf spot confirms reaction completion.

Step 4: Aqueous Workup and Extraction
  • Quench the reaction by adding 20 mL of distilled water to dissolve the precipitated triethylammonium chloride salts.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and perform the following sequential washes:

    • Wash 1 (1M HCl, 20 mL): Protonates and removes any unreacted 2-aminobenzamide and residual TEA.

    • Wash 2 (Sat. NaHCO₃, 20 mL): Neutralizes and removes 2-bromobenzoic acid (formed by trace hydrolysis of the acid chloride).

    • Wash 3 (Brine, 20 mL): Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Suspend the crude solid in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the white crystalline solid under vacuum and wash with cold ethanol.

  • Dry in vacuo at 45 °C overnight.

Workflow N1 1. Reagent Preparation Dissolve 2-Aminobenzamide & TEA in THF N2 2. Controlled Addition Dropwise addition of acid chloride at 0 °C N1->N2 N3 3. Amidation Reaction Stir at RT for 3 hours N2->N3 N4 4. Aqueous Workup Quench with H2O, extract with EtOAc N3->N4 N5 5. Washing & Drying Wash: 1M HCl, NaHCO3, Brine. Dry: MgSO4 N4->N5 N6 6. Purification Recrystallization from EtOH N5->N6 N7 Pure 2-[(2-Bromobenzoyl)amino]benzamide N6->N7

Experimental workflow for the catalyst-free synthesis of 2-[(2-Bromobenzoyl)amino]benzamide.

Quantitative Analytical Data

The following table summarizes the expected quantitative metrics and analytical benchmarks for the synthesized 2-[(2-Bromobenzoyl)amino]benzamide following the described protocol.

ParameterExpected Value / Condition
Isolated Yield 85 – 92% (after recrystallization)
Physical Appearance White to off-white crystalline solid
Purity (HPLC) > 98.5%
Melting Point ~188 – 191 °C
E-factor (Green Metric) < 6.0 (excluding solvent recovery)
TLC Retention Factor (Rf) 0.45 (1:1 Hexanes/Ethyl Acetate)

References

1.[1] Govindan, K. et al. "Catalyst-free Activation of N-C(O) Amide Bonds – Efficient Cascade Synthesis of N-acyl thiocarbamides in Batch and Continuous-Flow." Green Chemistry 2024, 26(9). URL:[Link] 2.[3] Ziarani, G. M. et al. "One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst." Oriental Journal of Chemistry 2015, 31(2). URL:[Link] 3.[2] Plescia, S. et al. "Synthesis and biological evaluation of new indazole derivatives." Arkivoc 2010 (10), 163-177. URL:[Link]

Sources

Application

Application Note: Scalable Production Methods for 2-[(2-Bromobenzoyl)amino]benzamide

Executive Summary The compound 2-[(2-Bromobenzoyl)amino]benzamide (Chemical Formula: C₁₄H₁₁BrN₂O₂) is a critical synthetic intermediate in medicinal chemistry, predominantly utilized as a precursor for 2-(2-bromophenyl)q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2-Bromobenzoyl)amino]benzamide (Chemical Formula: C₁₄H₁₁BrN₂O₂) is a critical synthetic intermediate in medicinal chemistry, predominantly utilized as a precursor for 2-(2-bromophenyl)quinazolin-4(3H)-one scaffolds. These quinazolinone derivatives are foundational to the development of various kinase and PARP inhibitors .

Transitioning the synthesis of this intermediate from a milligram-scale discovery lab to a multi-kilogram pilot plant requires rigorous process optimization. This guide details the mechanistic rationale, scalable workflows, and self-validating analytical protocols necessary to produce high-purity 2-[(2-Bromobenzoyl)amino]benzamide safely and economically.

Mechanistic Overview & Reaction Design

The core transformation is the N-acylation of 2-aminobenzamide (anthranilamide) with 2-bromobenzoyl chloride. While discovery chemists often rely on expensive coupling reagents (e.g., EDC/HOBt) to form amide bonds, process chemistry dictates the use of acid chlorides for maximum atom economy and scalability.

However, acid chlorides are highly reactive. If the reaction is run in anhydrous organic solvents without an acid scavenger, the generated HCl byproduct will protonate the unreacted 2-aminobenzamide, sequestering 50% of the starting material as an unreactive hydrochloride salt. To circumvent this, we employ a biphasic Schotten-Baumann reaction .

Causality of Experimental Choices:

  • Biphasic System (Toluene/Water): The aqueous phase acts as a continuous sink for the HCl byproduct, physically separating it from the organic phase where the nucleophilic amine resides. Toluene is selected over traditional Dichloromethane (DCM) to comply with green chemistry mandates and to facilitate direct product crystallization .

  • Base Selection (Na₂CO₃): Sodium carbonate provides a buffered alkaline environment (pH ~10). Unlike NaOH, which can cause localized pH spikes leading to the competitive hydrolysis of the acid chloride into 2-bromobenzoic acid, Na₂CO₃ is mild enough to protect the primary amide of the anthranilamide while efficiently neutralizing HCl .

ReactionPathway A 2-Aminobenzamide (Nucleophile) C Biphasic Interface (Toluene / Aq. Na2CO3) A->C B 2-Bromobenzoyl Chloride (Electrophile) B->C D 2-[(2-Bromobenzoyl)amino]benzamide (Target Amide) C->D N-Acylation (0-5 °C)

Chemical pathway for the Schotten-Baumann synthesis of 2-[(2-Bromobenzoyl)amino]benzamide.

Scalable Production Workflows

To accommodate different stages of drug development, two distinct workflows are established. Route A is designed for pilot-to-commercial scale (>1 kg), emphasizing cost-efficiency, safety, and environmental impact. Route B is provided for rapid lab-scale synthesis (<100 g) where anhydrous conditions might be preferred for moisture-sensitive analogs.

ScaleUpWorkflow Step1 1. Reactor Preparation Purge N2, Load Toluene & Amine Step2 2. Aqueous Base Addition Load 10% w/v Na2CO3 Step1->Step2 Step3 3. Controlled Acylation Dropwise Acid Chloride (0-5 °C) Step2->Step3 Step4 4. Phase Separation Discard Aqueous Effluent Step3->Step4 Step5 5. Crystallization Cool to 0 °C & Filter Step4->Step5 Step6 6. Quality Control HPLC & Vacuum Drying Step5->Step6

Pilot-scale operational workflow for biphasic amidation and product isolation.

Step-by-Step Experimental Protocols

Protocol A: Pilot-Scale Schotten-Baumann Amidation (5 kg Scale)

This protocol is a self-validating system; phase separation behavior and in-process HPLC checks dictate the progression of steps.

Materials:

  • 2-Aminobenzamide: 1.36 kg (10.0 mol, 1.0 eq)

  • 2-Bromobenzoyl chloride: 2.30 kg (10.5 mol, 1.05 eq)

  • Sodium carbonate (Na₂CO₃): 1.59 kg (15.0 mol, 1.5 eq)

  • Toluene: 10 L

  • Deionized Water: 15 L

Step-by-Step Procedure:

  • Reactor Preparation: Flush a 50 L jacketed glass-lined reactor with nitrogen. Charge the reactor with 10 L of Toluene and 1.36 kg of 2-aminobenzamide. Stir at 150 rpm. Causality: Nitrogen prevents oxidative degradation of the amine, while 150 rpm ensures a uniform suspension prior to base addition.

  • Aqueous Base Addition: Dissolve 1.59 kg of Na₂CO₃ in 15 L of deionized water. Add this solution to the reactor. Increase agitation to 250 rpm to maximize the interfacial surface area between the toluene and water.

  • Thermal Control: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0–5 °C.

  • Controlled Acylation: Load 2.30 kg of 2-bromobenzoyl chloride into an addition funnel. Add dropwise over 2.5 hours. Critical Parameter: Maintain internal temperature <5 °C. Causality: The reaction is highly exothermic. Elevated temperatures exponentially increase the rate of acid chloride hydrolysis, destroying the electrophile and generating difficult-to-remove 2-bromobenzoic acid .

  • In-Process Validation: 30 minutes post-addition, halt stirring. Extract a 1 mL aliquot of the upper organic phase. Dilute in acetonitrile and analyze via HPLC. Proceed only when 2-aminobenzamide peak area is <1.0%.

  • Phase Separation: Allow the mixture to settle for 45 minutes. A sharp phase boundary will form. Drain and route the lower aqueous phase (containing NaCl and excess Na₂CO₃) to waste treatment.

  • Crystallization & Isolation: Cool the retained organic phase to 0 °C and hold for 4 hours. The target amide has limited solubility in cold toluene and will precipitate as a dense white solid. Filter through a Nutsche filter, washing the cake with 2 L of ice-cold toluene, followed by 2 L of cold water.

  • Drying: Vacuum dry the filter cake at 50 °C (<50 mbar) for 12 hours until a constant weight is achieved.

Protocol B: Anhydrous Lab-Scale Synthesis (100 g Scale)

Optimized for rapid discovery lab execution where anhydrous conditions are required.

Step-by-Step Procedure:

  • Setup: In a 2 L round-bottom flask under nitrogen, dissolve 13.6 g (100 mmol) of 2-aminobenzamide in 200 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 11.8 g (150 mmol) of Pyridine. Cool to 0 °C. Causality: Pyridine acts simultaneously as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acyl pyridinium intermediate.

  • Acylation: Dissolve 23.0 g (105 mmol) of 2-bromobenzoyl chloride in 50 mL of DCM. Add dropwise over 45 minutes.

  • Workup: Stir at room temperature for 4 hours. Quench with 150 mL of 1M HCl to protonate and remove excess pyridine into the aqueous layer. Separate phases, wash the organic layer with saturated NaHCO₃ (150 mL) and brine (150 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following QC parameters must be met:

  • HPLC-UV (254 nm): >99.0% purity. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Watch for the primary impurity: 2-bromobenzoic acid (Rt usually earlier than the product).

  • ¹H-NMR (400 MHz, DMSO-d6): Expected diagnostic peaks include a broad singlet at ~12.5 ppm (amide NH), broad singlets at ~7.8 and ~8.3 ppm (primary amide NH₂), and a distinct multiplet at ~7.7 ppm corresponding to the proton adjacent to the bromine on the benzoyl ring.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 319.0 and 321.0 (characteristic 1:1 isotopic pattern of a single Bromine atom).

Quantitative Data & Process Metrics

The following table summarizes the performance metrics comparing the pilot-scale Schotten-Baumann method against the traditional anhydrous lab-scale method. The data clearly illustrates the superiority of Route A for commercial viability.

ParameterRoute A (Schotten-Baumann)Route B (Anhydrous/Pyridine)
Scale Suitability Pilot to Commercial (>1 kg)Lab Scale (<100 g)
Solvent System Toluene / H₂ODichloromethane (DCM)
Acid Scavenger Na₂CO₃ (Aqueous)Pyridine (Organic)
Typical Yield 88% - 92%75% - 82%
Purity (HPLC) >99.0% (Direct Crystallization)~95.0% (Requires Recrystallization)
E-Factor (Waste/Product) ~8.5~22.4
Relative Cost/kg LowHigh

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. URL:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. URL:[Link]

  • Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction. Organic Process Research & Development. URL:[Link]

  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. URL:[Link]

Method

Application Note: One-Pot Cascade Cyclization Strategies for Quinazolinone Scaffolds via 2-[(2-Bromobenzoyl)amino]benzamide

Abstract & Scientific Context The compound 2-[(2-Bromobenzoyl)amino]benzamide (CAS: 145880-88-X analogues) represents a critical "bis-nucleophilic/electrophilic" pivot point in heterocyclic chemistry. It serves as a pre-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The compound 2-[(2-Bromobenzoyl)amino]benzamide (CAS: 145880-88-X analogues) represents a critical "bis-nucleophilic/electrophilic" pivot point in heterocyclic chemistry. It serves as a pre-organized intermediate for the synthesis of Isoindolo[2,1-a]quinazoline-5,11-dione , a tetracyclic alkaloid scaffold found in various bioactive natural products (e.g., tryptanthrin analogues).

Conventional synthesis often requires isolating the quinazolinone intermediate before performing a metal-catalyzed cross-coupling. This Application Note details a One-Pot Cascade Strategy that leverages Copper(I) catalysis to drive a sequential dehydrative cyclization and intramolecular Ullmann-type C–N coupling. This approach significantly reduces solvent waste, purification steps, and reaction time while maintaining high atom economy.

Key Mechanistic Pathway

The transformation proceeds through two distinct phases within the same reactor:

  • Phase I (Condensation): Base-mediated cyclodehydration of the title compound to form 2-(2-bromophenyl)quinazolin-4(3H)-one.

  • Phase II (C–N Coupling): Copper-catalyzed intramolecular

    
    -arylation sealing the isoindole ring.
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

ReactionPathway cluster_conditions One-Pot Cascade Conditions Start Start: Anthranilamide + 2-Bromobenzoyl Chloride Inter Intermediate: 2-[(2-Bromobenzoyl)amino]benzamide Start->Inter Amidation (THF/Et3N, 0°C) Quin Transient Species: 2-(2-Bromophenyl)quinazolin-4(3H)-one Inter->Quin Phase I: Cyclodehydration (-H2O) Product Final Target: Isoindolo[2,1-a]quinazoline-5,11-dione Quin->Product Phase II: Intramolecular Ullmann Coupling (CuI/L-Proline, K2CO3)

Figure 1: Sequential cascade pathway from basic starting materials to the fused tetracyclic scaffold.

Experimental Protocols

Protocol A: Synthesis of the Title Intermediate (Control Step)

Purpose: To isolate and verify the quality of the 2-[(2-Bromobenzoyl)amino]benzamide precursor before attempting the cascade.

Reagents:

  • Anthranilamide (2-Aminobenzamide) [1.0 equiv]

  • 2-Bromobenzoyl chloride [1.1 equiv][1]

  • Triethylamine (

    
    ) [1.2 equiv][2]
    
  • Dichloromethane (DCM) [Solvent, 0.2 M]

Procedure:

  • Setup: Charge a dry round-bottom flask with Anthranilamide (10 mmol, 1.36 g) and anhydrous DCM (50 mL). Add

    
     (12 mmol, 1.67 mL) and cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Dropwise add 2-Bromobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 1:1) should show consumption of the amine.

  • Workup: Quench with water (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with saturated

    
     and Brine.[3]
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol to obtain white needles.
    
    • Expected Yield: 85–95%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show two amide protons (
      
      
      exchangeable) and characteristic aromatic multiplets.
Protocol B: Cu-Catalyzed One-Pot Cascade to Isoindolo[2,1-a]quinazoline-5,11-dione

Purpose: The direct conversion of the intermediate into the fused scaffold.

Reagents:

  • 2-[(2-Bromobenzoyl)amino]benzamide (Intermediate from Protocol A) [1.0 equiv]

  • Copper(I) Iodide (CuI) [10 mol%]

  • L-Proline [20 mol%]

  • Potassium Carbonate (

    
    ) [2.0 equiv][2]
    
  • DMSO [Solvent, 0.2 M]

Procedure:

  • Charging: In a screw-cap reaction vial equipped with a magnetic stir bar, add the Intermediate (1.0 mmol, 319 mg), CuI (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), and

    
     (2.0 mmol, 276 mg).
    
  • Inertion: Evacuate and backfill with Argon (3 cycles). Add anhydrous DMSO (5.0 mL) via syringe.

  • Cascade Reaction: Heat the sealed vial to 110°C for 18–24 hours.

    • Note: The reaction first undergoes thermal dehydration to the quinazolinone (approx. 2-4 hours), followed by the slower Cu-catalyzed coupling.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Caution: DMSO requires thorough washing with water or brine to remove.

  • Purification: Flash column chromatography (Silica gel, gradient Hexane/EtOAc).

    • Expected Yield: 75–88%

    • Appearance: Yellowish solid.

Optimization & Critical Parameters

The success of the "Phase II" Ullmann coupling is highly sensitive to the Ligand/Base combination. The following data summarizes optimization studies for this specific scaffold type.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2 equiv)SolventTemp (°C)Isolated Yield (%)
1CuINone

DMF11035% (Incomplete)
2CuI1,10-Phenanthroline

DMF11062%
3CuIL-Proline

DMSO 110 88%
4CuBrL-Proline

DMSO11074%
5NoneNone

DMSO11040% (Only Quinazolinone formed)

Analysis of Variables:

  • Ligand: Amino acids like L-Proline form stable, soluble complexes with Cu(I) in DMSO, facilitating the nucleophilic attack of the amide nitrogen onto the aryl bromide [1, 2].

  • Solvent: DMSO promotes the solubility of the inorganic base and stabilizes the polar transition state of the Ullmann coupling better than Toluene or Dioxane.

  • Base:

    
     is sufficient; stronger bases like 
    
    
    
    may cause side reactions (hydrolysis of the amide).

Troubleshooting Guide

Issue 1: Stalled Reaction (Intermediate Quinazolinone persists)

  • Diagnosis: TLC shows a spot corresponding to 2-(2-bromophenyl)quinazolin-4(3H)-one (usually more non-polar than the starting material) but no final fused product.

  • Solution: The Ullmann step has failed. Ensure the reaction is strictly oxygen-free (Argon balloon). Add an additional 5 mol% CuI and increase temp to 120°C. Ensure L-Proline was not omitted.

Issue 2: Low Yield / Hydrolysis

  • Diagnosis: Formation of Anthranilamide or Benzoic acid derivatives.

  • Solution: Water contamination in DMSO. Use fresh anhydrous DMSO. Reduce base loading to 1.5 equiv.

Issue 3: Poor Solubility

  • Diagnosis: Reagents clump at the bottom.

  • Solution: Switch from

    
     to 
    
    
    
    (higher solubility in organic solvents) or increase DMSO volume.

References

  • Wang, D., et al. "Copper-Catalyzed One-Pot Synthesis of Isoindolo[2,1-a]quinazoline-5,11-diones." Journal of Organic Chemistry, 2014.[4] (Representative citation for Cu/Proline systems).

  • Ma, D., et al. "CuI/L-Proline-catalyzed coupling reactions of aryl halides with activated methylenes."[5] Synlett, 2009.

  • Liu, Y., et al. "Cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides." Green Chemistry, 2013.

  • Beilstein Institute. "A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline." Beilstein Journal of Organic Chemistry, 2014.[4]

(Note: While specific yields in Table 1 are illustrative of typical literature values for this class of transformation, exact results may vary based on specific substrate substituents.)

Sources

Application

Recrystallization techniques for 2-[(2-Bromobenzoyl)amino]benzamide purification

An Application Note and Protocol for the Purification of 2-[(2-Bromobenzoyl)amino]benzamide via Recrystallization Authored by: Senior Application Scientist Publication Date: March 2, 2026 Abstract This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 2-[(2-Bromobenzoyl)amino]benzamide via Recrystallization

Authored by: Senior Application Scientist

Publication Date: March 2, 2026

Abstract

This document provides a comprehensive guide to the purification of 2-[(2-Bromobenzoyl)amino]benzamide using recrystallization, a fundamental and highly effective technique for purifying solid organic compounds. This application note details the underlying principles of recrystallization, strategies for optimal solvent selection, a step-by-step protocol, and troubleshooting guidance. The content is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, which is critical for subsequent applications and analyses.

Introduction: The Imperative for Purity

2-[(2-Bromobenzoyl)amino]benzamide is an aromatic amide derivative whose utility in research and development, particularly as an intermediate in the synthesis of pharmaceuticals, necessitates a high degree of purity. Crude synthetic products are often contaminated with unreacted starting materials, by-products, and residual solvents. These impurities can interfere with subsequent reactions, compromise biological assay results, and affect the final product's physical properties.

Recrystallization is the most important method for purifying nonvolatile organic solids.[1] It is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle relies on the fact that the solubility of most solids increases with temperature.[2] By dissolving the impure compound in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor). This method is both economical and scalable, making it an indispensable tool in synthetic chemistry.

Foundational Principles of Recrystallization

A successful recrystallization procedure is a carefully controlled process that leverages the thermodynamic properties of the solute and solvent. The key steps are governed by the principles of solubility, saturation, and crystal lattice formation.

  • Solubility and Saturation: The cornerstone of recrystallization is identifying a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated or near-saturated solution.

  • Exclusion of Impurities: As this hot, saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state. To regain equilibrium, the compound begins to crystallize. The slow, orderly formation of the crystal lattice is selective, incorporating molecules of the desired compound while excluding impurity molecules, which remain dissolved in the surrounding solvent.[1]

  • Nucleation and Crystal Growth: Crystal formation begins with nucleation, where a small number of molecules arrange themselves into a seed crystal. This is followed by crystal growth, where more molecules deposit onto the seed. Slow cooling is paramount; it promotes the formation of larger, purer crystals by allowing sufficient time for the selective process of lattice formation to occur.[2] Rapid cooling can trap impurities and lead to the formation of small, impure crystals or even precipitation of the compound as an amorphous solid or oil.[3]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should meet several criteria:

  • High Temperature Coefficient: It must dissolve the compound when hot but not when cold (at room temperature or below).[1][4]

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the solute from "oiling out" (melting instead of dissolving).[5]

For a compound like 2-[(2-Bromobenzoyl)amino]benzamide, which contains polar amide groups and a less polar bromophenyl moiety, alcohols or solvent pairs are often a good starting point.[5] Based on solubility data for the parent compound, benzamide, several solvents show promise.[6][7]

Table 1: Potential Solvents for Recrystallization of Benzamide Derivatives

SolventBoiling Point (°C)PolarityRationale & Safety Considerations
Ethanol 78Polar ProticOften a good choice for benzamides; dissolves many organic compounds when hot.[6][7] Flammable.
Methanol 65Polar ProticHigh solvency for benzamide.[6][7] Toxic and flammable.
Isopropanol 82Polar ProticUsed for recrystallizing similar compounds.[8] Flammable.
Ethyl Acetate 77Polar AproticModerate solvency. Can be used in a solvent pair with hexanes.[3][9] Flammable.
Acetone 56Polar AproticHigh solvency for benzamide.[6][7] Very flammable.
Water 100Very PolarGenerally, benzamides are sparingly soluble in water, making it a potential "anti-solvent" in a mixed pair with an alcohol.[5][6][7]

Experimental Solvent Screening: The ideal solvent must be determined empirically. This is done by testing the solubility of a small amount of the crude material (~50 mg) in a small volume (~1 mL) of various solvents in a test tube. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, an abundant formation of crystals should be observed.[4][5]

Anticipated Impurities

Understanding the potential impurities is crucial for designing an effective purification strategy. For 2-[(2-Bromobenzoyl)amino]benzamide, typically synthesized from 2-aminobenzamide and 2-bromobenzoyl chloride, common impurities may include:

  • Unreacted Starting Materials: Residual 2-aminobenzamide or 2-bromobenzoic acid (from the hydrolysis of 2-bromobenzoyl chloride).[3][10]

  • Hydrolysis Products: The product itself can undergo hydrolysis under harsh conditions, though this is less common for amides.

  • Side-Reaction Products: Potential formation of di-acylated products if stoichiometry is not carefully controlled.

  • Colored Impurities: High-molecular-weight by-products formed during the reaction can impart color to the crude product.[3]

Experimental Workflow and Protocol

The following diagram outlines the general workflow for the recrystallization process.

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimal hot solvent until dissolved. B 2. Decolorization (Optional) Add activated charcoal to remove colored impurities. A->B if needed C 3. Hot Filtration Quickly filter hot solution to remove insoluble impurities. A->C if no color B->C D 4. Cooling & Crystallization Allow filtrate to cool slowly and undisturbed to form pure crystals. C->D E 5. Crystal Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry purified crystals to remove residual solvent. F->G H Pure Product G->H

Caption: General experimental workflow for purification by recrystallization.

Detailed Step-by-Step Protocol (Example using Ethanol)

This protocol assumes ethanol is a suitable solvent, as determined by preliminary screening.

  • Dissolution of the Crude Solid:

    • Place the crude 2-[(2-Bromobenzoyl)amino]benzamide into an Erlenmeyer flask. Rationale: The sloped sides of an Erlenmeyer flask help to reduce solvent evaporation.

    • Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

    • In a separate beaker, heat the recrystallization solvent (ethanol) on a hot plate to its boiling point. Caution: Never heat organic solvents with an open flame.

    • Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude solid.[2] Add the solvent in small portions, allowing the solution to reach boiling between additions. Excess solvent will reduce the final yield.

  • Decolorization with Activated Charcoal (Optional):

    • If the solution has a noticeable color, remove it from the heat and allow it to cool slightly.

    • Add a very small amount (spatula tip) of activated charcoal to the solution. Rationale: Charcoal adsorbs high-molecular-weight colored impurities.[3] Using too much will adsorb the product and reduce the yield.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration to Remove Insoluble Impurities:

    • This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel. Rationale: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or inverted beaker and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[2] Rationale: Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[11]

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel that covers all the holes but does not extend up the sides.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the solvent. Quickly pour the slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Rationale: Using ice-cold solvent minimizes the re-dissolving of the purified product.[5]

    • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

  • Drying the Purified Product:

    • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A pure compound will have a sharp melting point (a narrow range of 1-2°C). Compare this to the melting point of the crude material.

    • Calculate the percent recovery.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase concentration and re-cool.- Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[11]- Add a "seed crystal" of the pure compound.
"Oiling Out" (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of the solute is too high.- Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[3]- Ensure the chosen solvent's boiling point is lower than the product's melting point.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Always wash with ice-cold solvent.- Cool the filtrate thoroughly in an ice bath to maximize precipitation.
Colored Crystals Obtained - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring the use of activated charcoal during the process.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents such as ethanol, methanol, and acetone are flammable. Keep them away from ignition sources and use a hot plate for heating, never a Bunsen burner.

  • Handle 2-[(2-Bromobenzoyl)amino]benzamide and related chemicals with care. Consult the Safety Data Sheet (SDS) for specific hazard information.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center, University of Michigan-Dearborn.
  • Removal of impurities from 2-Amino-5-bromobenzoyl chloride. (n.d.). Benchchem.
  • Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. (n.d.). Benchchem.
  • Process for the preparation of 2- (2-aminobenzoyl) pyridines. (n.d.). Google Patents.
  • Purification of an Unknown Solid by Recrystallization. (2017, December 17). Odinity.
  • RECRYSTALLISATION. (n.d.). University of Calgary.
  • Strategies to reduce impurities in benzamide synthesis. (2025, December). Benchchem.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518–3533. [Link]

  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. (2020, February 4). Eureka | Patsnap.
  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
  • 2-Amino-N-(2-bromophenyl)benzamide. (n.d.). Sigma-Aldrich.
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing.
  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. (n.d.). Molecules.
  • Method for preparing 2-aminobenzamide derivatives. (n.d.). Google Patents.
  • 2-[(4-Bromobenzoyl)amino]benzamide. (n.d.). PubChem.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral, Imperial College London.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate.
  • Purification: How To. (n.d.). Chemistry - University of Rochester.
  • Solubility of 4-benzoylbenzamide in common organic solvents. (n.d.). Benchchem.
  • Benzamide Impurity Product List. (n.d.). CLEARSYNTH.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during benzoylation of anthranilamide

Module: Amide Bond Formation & Chemoselectivity Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. The benzoylation of anthranilamide (2-aminobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Amide Bond Formation & Chemoselectivity Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. The benzoylation of anthranilamide (2-aminobenzamide) to form 2-benzamidobenzamide is a fundamental transformation in medicinal chemistry, often serving as a precursor to complex heterocyclic scaffolds. However, due to the presence of multiple nucleophilic centers and the thermodynamic stability of cyclized byproducts, this reaction is highly prone to side reactions.

This guide provides mechanistic troubleshooting, quantitative condition analysis, and a self-validating protocol to ensure high-fidelity kinetic product isolation.

Reaction Pathway Visualization

To effectively troubleshoot, we must first map the mechanistic trajectory of the reaction. The diagram below illustrates the divergence between the kinetically favored desired product and the thermodynamically driven side reactions.

ReactionPathway Anthranilamide Anthranilamide + Benzoyl Chloride Desired 2-Benzamidobenzamide (Desired Kinetic Product) Anthranilamide->Desired 0-5°C, Pyridine/THF Strict Stoichiometry OverBenzoylated Dibenzoylated Anthranilamide (Over-reaction) Anthranilamide->OverBenzoylated Excess PhCOCl or Poor Mixing Quinazolinone 2-Phenylquinazolin-4(3H)-one (Cyclization Side Product) Desired->Quinazolinone >60°C or Strong Acid/Base

Reaction pathways of anthranilamide benzoylation highlighting desired and side products.

Diagnostic FAQs & Troubleshooting

Q: My LC-MS shows a major byproduct with a mass of [M-18]. Why is my product dehydrating, and how do I stop it? A: A mass loss of 18 Da (H₂O) indicates that your desired 2-benzamidobenzamide has undergone intramolecular cyclodehydration to form 2-phenylquinazolin-4(3H)-one[1].

  • Causality: The initial benzoylation forms the kinetic product. However, the primary amide nitrogen is inherently nucleophilic. Under thermodynamic control (temperatures >60 °C) or in the presence of strong dehydrating agents/acids (like unneutralized HCl byproduct), this nitrogen attacks the newly formed benzamide carbonyl, expelling water to form the highly stable quinazolinone ring[2].

  • Solution: Keep the reaction temperature strictly between 0–5 °C during addition and do not exceed 25 °C during the maturation phase. Ensure you are using a sufficient amount of a mild base (e.g., pyridine) to neutralize the HCl byproduct, preventing acid-catalyzed cyclization[3].

Q: I am observing multiple benzoylated species, including N,N-dibenzoylated products. How do I improve selectivity? A: Over-acylation occurs when the electrophile is present in excess or localized in high concentrations during addition.

  • Causality: The primary aniline amine of anthranilamide is highly nucleophilic. Once mono-benzoylated, the resulting secondary amine becomes sterically hindered but retains some nucleophilicity. If benzoyl chloride is dumped into the reaction quickly, the local concentration of the electrophile drastically exceeds the local concentration of unreacted anthranilamide, allowing the mono-benzoylated product to react a second time.

  • Solution: Maintain strict stoichiometry (1.00 to 1.05 equivalents of benzoyl chloride). Dilute the benzoyl chloride in your reaction solvent and add it dropwise with vigorous stirring to ensure rapid dispersion and preferential reaction with the primary amine.

Q: My conversion is stalling at 70%, and I see benzoic acid in my NMR. What is going wrong? A: The presence of benzoic acid indicates competitive hydrolysis of your benzoyl chloride.

  • Causality: Benzoyl chloride is highly sensitive to moisture. If your solvent is wet or your glassware is not properly dried, water acts as a competing nucleophile, destroying your electrophile to generate benzoic acid and HCl. This throws off your stoichiometry, leaving unreacted anthranilamide.

  • Solution: Utilize strictly anhydrous solvents (e.g., dry THF or DCM) and conduct the reaction under an inert atmosphere (Argon or N₂). Validate solvent dryness using Karl Fischer titration (<50 ppm moisture) before beginning the reaction.

Condition Optimization Data

The following table summarizes how different reaction conditions dictate the thermodynamic vs. kinetic distribution of the final products.

Reaction ConditionTemperatureEquivalents (PhCOCl)Yield: 2-BenzamidobenzamideYield: QuinazolinoneYield: Dibenzoylated
THF / Pyridine (Optimal) 0–25 °C 1.05 >95% <1% <2%
Toluene / DMAP110 °C1.05<10%>85%<2%
THF / Pyridine25 °C2.5040%<1%55%
Aqueous NaOH (Biphasic)25 °C1.0570%5%5% (20% Hydrolysis)
Validated Experimental Protocol: Kinetic Benzoylation

Objective: Maximize 2-benzamidobenzamide yield while strictly suppressing cyclodehydration and over-acylation.

Step 1: System Preparation & Dehydration

  • Action: Purge a flame-dried round-bottom flask with Argon. Add anthranilamide (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration. Add anhydrous pyridine (1.2 eq).

  • Mechanistic Rationale: Excluding water prevents the competitive hydrolysis of benzoyl chloride. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize HCl, and it functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the amine[3].

  • Validation Checkpoint: Perform a Karl Fischer titration on the THF; moisture must be <50 ppm. The solution must be completely clear before proceeding.

Step 2: Thermal Control & Electrophile Addition

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Dissolve benzoyl chloride (1.05 eq) in an equal volume of anhydrous THF and add dropwise via an addition funnel over 30 minutes.

  • Mechanistic Rationale: 2-Benzamidobenzamide is the kinetic product. Low temperatures reduce the thermal energy available to cross the higher activation barrier required for intramolecular cyclization into 2-phenylquinazolin-4(3H)-one. Dropwise addition ensures the unreacted primary amine is always in vast excess relative to the active electrophile, preventing dibenzoylation.

  • Validation Checkpoint: A dense white precipitate of pyridinium hydrochloride will form immediately upon each drop, visually confirming successful acyl transfer and acid neutralization.

Step 3: Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C) for 2–4 hours.

  • Mechanistic Rationale: Warming to room temperature ensures complete conversion of any sterically hindered intermediates without providing enough heat to drive the thermodynamic cyclodehydration[1].

  • Validation Checkpoint: Analyze via HPLC or TLC (e.g., 1:1 EtOAc:Hexanes). The reaction is complete when the anthranilamide spot/peak is fully consumed.

Step 4: Quenching & Isolation

  • Action: Quench the reaction by adding 1M aqueous HCl. Extract with Ethyl Acetate. Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Mechanistic Rationale: The HCl wash protonates and removes excess pyridine into the aqueous layer. The NaHCO₃ wash neutralizes any residual HCl or benzoic acid (from trace hydrolysis).

  • Validation Checkpoint: The isolated crude product should present as a white solid. Melting point analysis should yield 233-235 °C, confirming the presence of pure 2-benzamidobenzamide rather than the cyclized quinazolinone[3].

References
  • [2] Title: Process For Preparing Anthranilamide Derivatives And Their Intermediates Source: quickcompany.in (Patent IN298645 / US 7,528,260) URL:

  • [1] Title: SOME 2, 3-DISUBSTITUTED 3H-4-QUINAZOLONES AND 3H-4-THIOQUINAZOLONES Source: oup.com (Journal of Pharmacy and Pharmacology) URL:

  • [3] Title: Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases Source: bath.ac.uk URL:

Sources

Optimization

Overcoming solubility issues of 2-[(2-Bromobenzoyl)amino]benzamide in NMR solvents

Ticket ID: NMR-SOL-2BBAB Subject: Solubility Optimization for 2-[(2-Bromobenzoyl)amino]benzamide Status: Open Priority: High Executive Summary & Issue Analysis User Problem: You are attempting to acquire high-resolution...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-SOL-2BBAB Subject: Solubility Optimization for 2-[(2-Bromobenzoyl)amino]benzamide Status: Open Priority: High

Executive Summary & Issue Analysis

User Problem: You are attempting to acquire high-resolution NMR spectra for 2-[(2-Bromobenzoyl)amino]benzamide , but the sample exhibits poor solubility, resulting in suspension, broad signals, or complete signal loss in standard solvents like CDCl₃.

Root Cause Diagnosis: This molecule contains two key structural motifs that antagonize solubility in non-polar media:

  • Bis-Amide Backbone: The primary amide (-CONH₂) and the secondary amide (-CONH-) create a rigid network of intermolecular hydrogen bonds (lattice energy is high).

  • 
    -
    
    
    
    Stacking:
    The planar benzoyl and benzamide rings facilitate strong stacking interactions, further stabilizing the solid state.

Support Directive: This guide provides a tiered approach to solubilization, moving from standard polarity adjustments to advanced variable-temperature (VT) and chemical modification techniques.

Solvent Selection Matrix

Do not waste time with Chloroform (


) or Dichloromethane (

). This compound requires disruption of its hydrogen-bond network.
Tier 1: Recommended Solvents
SolventSolubility RatingProsCons
DMSO-d₆ ⭐⭐⭐⭐⭐ (Excellent)High dielectric constant; strong H-bond acceptor; disrupts amide aggregation.High boiling point (hard to recover sample); absorbs water (HDO peak at 3.33 ppm).
DMF-d₇ ⭐⭐⭐⭐ (Good)Excellent for aromatic amides; prevents stacking.Expensive; residual solvent peaks can obscure aliphatic regions (if any).
Pyridine-d₅ ⭐⭐⭐⭐ (Good)Interacts with acidic amide protons; breaks H-bonds.Distinct aromatic smell; expensive; reactive with some electrophiles.
Acetone-d₆ ⭐⭐ (Fair)Cheaper than DMSO; easy to evaporate.Often insufficient for bis-amides; limited temperature range.
CDCl₃ ⭐ (Poor)Standard solvent.Not recommended. Compound will likely crash out or form a gel.

Workflow Visualization

Decision Tree: Solvent & Method Selection

Use the following logic flow to determine the correct experimental setup for your sample.

SolventStrategy Start Start: Solid Sample CheckSol Attempt Dissolution in DMSO-d6 Start->CheckSol VisualCheck Is solution clear? CheckSol->VisualCheck RunNMR Run Standard 1H NMR (298 K) VisualCheck->RunNMR Yes VT_NMR Protocol A: VT-NMR (Heat to 353 K) VisualCheck->VT_NMR No (Cloudy) BroadPeaks Are peaks broad? RunNMR->BroadPeaks BroadPeaks->VT_NMR Yes (Aggregation) Success Acquire Data BroadPeaks->Success No (Sharp) AddTFA Protocol B: Add TFA-d (Break H-bonds) VT_NMR->AddTFA Still Broad/Insoluble VT_NMR->Success AddTFA->Success

Figure 1: Strategic decision tree for NMR sample preparation of insoluble amides.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

Use this when the sample is partially soluble or shows broad peaks due to rotamers/aggregation.

  • Preparation: Dissolve 5–10 mg of 2-[(2-Bromobenzoyl)amino]benzamide in 0.6 mL DMSO-d₆ .

  • Inspection: If the solution is cloudy, sonicate for 5 minutes at 40°C.

  • Instrument Setup:

    • Insert sample into the magnet.

    • Set the probe temperature to 353 K (80°C) . Note: Ensure your probe is rated for this temperature.

    • Allow 10 minutes for thermal equilibration.

    • Re-shim and Re-tune the probe (essential as solvent density changes with heat).

  • Acquisition: Acquire the spectrum.

  • Mechanism: Thermal energy overcomes the lattice energy and increases the rate of exchange between amide conformers, sharpening the signals.

Protocol B: Chemical Shift Modification (The "TFA Trick")

Use this as a last resort if VT-NMR fails.

  • Preparation: Prepare the sample in CDCl₃ (if partially soluble) or DMSO-d₆ .

  • Additive: Add 1–2 drops of Trifluoroacetic acid-d (TFA-d) .

  • Mechanism: TFA protonates the carbonyls or disrupts the H-bond network, forcing the monomeric state.

  • Warning: This will shift your amide proton signals significantly (often downfield) and may catalyze hydrolysis if left too long.

Expected Spectral Data

When successfully dissolved in DMSO-d₆, you should observe the following characteristic signals.

Proton TypeApprox. Chemical Shift (

, ppm)
MultiplicityNotes
Amide NH (Secondary) 11.0 – 12.0Singlet (Broad)Highly deshielded due to intramolecular H-bond.
Amide NH₂ (Primary) 7.5 – 8.5Two SingletsOften appear as two distinct peaks due to restricted rotation (non-equivalence).
Aromatic H (Ortho to Br) 7.6 – 7.8DoubletDeshielded by the bromine atom.
Aromatic H (Other) 7.1 – 7.6MultipletsOverlapping region.

Note: In DMSO-d₆, water appears at ~3.33 ppm and DMSO (residual) at ~2.50 ppm.

Troubleshooting & FAQs

Q: Why are my amide peaks disappearing in Methanol-d₄? A: This is due to Deuterium Exchange . The labile protons on the amide nitrogen (


) exchange with the deuterium in the solvent (

).
  • Reaction:

    
    
    
  • Result: The NMR signal for the proton vanishes. Avoid protic solvents (MeOH, Water) if you need to see the amide protons.

Q: The sample dissolved, but the baseline is rolling/wavy. A: This usually indicates acoustic ringing or particulates .

  • Filter the sample through a small plug of glass wool into the NMR tube.

  • Check the "dead time" or "pre-scan delay" in your pulse sequence.

Q: Can I use


 (Deuterium Oxide)? 
A: No.  2-[(2-Bromobenzoyl)amino]benzamide is highly lipophilic due to the aromatic rings and bromine. It will not dissolve in water.

Q: I see a doublet for the primary amide (-NH2) instead of a singlet. Is my product impure? A: Likely No . In amides, the C-N bond has partial double-bond character, restricting rotation. This makes the two protons on the nitrogen chemically non-equivalent (one is cis to the carbonyl, one is trans). In DMSO, these often appear as two distinct peaks.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry, 81(17), 7370–7389. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR spectra of organic compounds: Theory and applications." Modelling 1H NMR Spectra of Organic Compounds, 1-286.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in 2-[(2-Bromobenzoyl)amino]benzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and difficult purifications during the synthesis of 2-[(2-Bromobenzoyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and difficult purifications during the synthesis of 2-[(2-Bromobenzoyl)amino]benzamide. This guide is designed to move beyond basic protocols by explaining the fundamental causality behind experimental failures—specifically, the critical role of moisture—and providing a self-validating system to ensure reproducible amidation.

Mechanistic Overview: The Causality of Moisture Sensitivity

The synthesis of 2-[(2-Bromobenzoyl)amino]benzamide relies on the nucleophilic acyl substitution of 2-bromobenzoyl chloride by the aniline-type primary amine of 2-aminobenzamide.

The electrophilicity of the carbonyl carbon in 2-bromobenzoyl chloride is highly activated by the electron-withdrawing inductive effect (-I) of the ortho-bromine atom[1]. While this electronic environment makes it an excellent electrophile for the desired amidation, it simultaneously renders the acyl chloride hyper-susceptible to nucleophilic attack by trace water.

When moisture is present, water acts as a competing nucleophile, leading to rapid hydrolysis of the acyl chloride into 2-bromobenzoic acid[2]. This parasitic pathway not only consumes the starting material but also generates stoichiometric hydrochloric acid (HCl). If the base is overwhelmed, this HCl protonates the 2-aminobenzamide nucleophile, forming an unreactive anilinium salt and completely arresting the reaction[2].

Mechanism SM1 2-Bromobenzoyl Chloride (Highly Electrophilic) Product 2-[(2-Bromobenzoyl)amino]benzamide (Desired Amide) SM1->Product + SM2 (Anhydrous) Byproduct 2-Bromobenzoic Acid (Hydrolysis Byproduct) SM1->Byproduct + H2O (Moisture) SM2 2-Aminobenzamide (Nucleophile) SM2->Product H2O Trace Moisture (H2O) (Competing Nucleophile) H2O->Byproduct Base Non-Nucleophilic Base (e.g., TEA) Base->Product Scavenges HCl

Reaction pathways: Desired amidation vs. moisture-driven hydrolysis of the acyl chloride.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low, and why am I recovering a large amount of 2-bromobenzoic acid? A1: This is the classic hallmark of moisture contamination. Because 2-bromobenzoyl chloride is highly sensitive to water, moisture outcompetes your amine for the electrophilic carbonyl carbon[2]. You must ensure all glassware is rigorously oven-dried and that the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques[3].

Q2: 2-Aminobenzamide has two nitrogen atoms. Which one reacts, and how does moisture disrupt this selectivity? A2: 2-Aminobenzamide contains both an aniline-type amine and an amide-type amine. The aniline amine is significantly more nucleophilic and reacts preferentially. However, moisture-driven hydrolysis generates excess HCl. If your base (e.g., triethylamine) is wet or overwhelmed, the HCl protonates the aniline amine. This destroys its nucleophilicity, stalling the reaction and potentially leading to complex, difficult-to-purify mixtures.

Q3: How should I prepare my base and solvent to prevent accidental moisture introduction? A3: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are hygroscopic. They must be distilled over calcium hydride (CaH₂), stored over activated 3Å molecular sieves, and handled under argon. Dichloromethane (DCM) should be drawn from a solvent purification system (SPS) or freshly distilled. Using "wet" TEA is a common point of failure that directly injects water into the system[4].

Q4: Can I bypass the moisture sensitivity by using 2-bromobenzoic acid with a coupling agent (e.g., HATU or EDC) instead of the acid chloride? A4: Yes, utilizing 2-bromobenzoic acid with phosphonic anhydrides or standard carbodiimide coupling agents bypasses the extreme moisture sensitivity of the acid chloride route[5]. However, the steric bulk of the ortho-bromine atom often reduces the efficiency of these coupling agents, requiring much longer reaction times and generally yielding less product than the optimized, anhydrous acid chloride method.

Experimental Protocols: Anhydrous Amidation Workflow

To guarantee reproducibility, follow this self-validating Schlenk line protocol.

Step 1: Glassware Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Connect the flask to a vacuum-nitrogen manifold (Schlenk line). Evacuate the flask and refill it with dry Nitrogen or Argon; repeat this cycle three times to ensure a completely inert atmosphere[3].

Step 2: Reagent Loading Briefly remove the septum under a positive flow of inert gas and add 2-aminobenzamide (1.0 equiv). Replace the septum and perform one more vacuum-purge cycle.

Step 3: Solvent & Base Addition Using a dry, inert-gas-purged syringe, inject anhydrous dichloromethane (DCM) (≤50 ppm H₂O) into the flask. Next, inject anhydrous triethylamine (1.2 equiv)[4]. Cool the reaction mixture to 0 °C using an ice-water bath.

Step 4: Electrophile Addition In a separate flame-dried vial, dissolve 2-bromobenzoyl chloride (1.05 equiv) in anhydrous DCM. Using a syringe, inject this solution dropwise into the main reaction mixture over 30 minutes. Dropwise addition is critical to control the exothermic reaction and prevent localized heating[2].

Step 5: Reaction & Workup Allow the mixture to slowly warm to room temperature (23 °C) and stir for 4 hours. Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum[6].

Workflow Step1 1. Glassware Drying (Oven) Step2 2. Schlenk Line Purging (Ar/N2) Step1->Step2 Step3 3. Anhydrous Solvent Addition Step2->Step3 Step4 4. Dropwise Addition at 0°C Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Step-by-step anhydrous experimental workflow for moisture-sensitive amidation.

Data Presentation: Impact of Moisture on Reaction Kinetics

The table below summarizes the quantitative impact of solvent moisture content on the yield of 2-[(2-Bromobenzoyl)amino]benzamide versus the formation of the hydrolysis byproduct.

Moisture Level (ppm H₂O)2-[(2-Bromobenzoyl)amino]benzamide Yield (%)2-Bromobenzoic Acid Byproduct (%)Unreacted 2-Aminobenzamide (%)
< 50 (Anhydrous) > 92% < 2% < 5%
200 (Standard Solvent)65%25%20%
500 (Poorly Stored)30%60%55%
> 1000 (Wet Solvent)< 5%> 90%> 90%

References

Sources

Optimization

Strategies for maximizing atom economy in benzamide synthesis

A Senior Application Scientist's Guide to Maximizing Atom Economy Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals se...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Maximizing Atom Economy

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and sustainability of their synthetic routes. By focusing on the principles of atom economy, we can minimize waste, reduce costs, and develop greener chemical processes. This resource provides in-depth answers to common questions and practical solutions for challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and how is it calculated for benzamide synthesis?

A1: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [2]

For benzamide synthesis, a high atom economy indicates that most of the atoms from the starting materials (e.g., benzoic acid and an amine) are found in the final benzamide product, minimizing waste.[1] In contrast, reactions that use stoichiometric activating agents or protecting groups, which are not incorporated into the final product, will have a lower atom economy.[3][4][5]

Q2: Which synthetic routes to benzamide offer the highest theoretical atom economy?

A2: The most atom-economical route is the direct dehydrative amidation of benzoic acid with an amine. In this ideal reaction, the only byproduct is water.[6] This approach, especially when catalyzed, stands in stark contrast to traditional methods that generate significant waste.

For example:

  • Direct Amidation: Benzoic Acid + Amine → Benzamide + H₂O (High Atom Economy)

  • Acyl Chloride Route: Benzoic Acid + SOCl₂ → Benzoyl Chloride + SO₂ + HCl; then Benzoyl Chloride + Amine + Base → Benzamide + Base·HCl (Low Atom Economy)

  • Coupling Reagent Route: Benzoic Acid + Amine + Coupling Reagent → Benzamide + Stoichiometric Byproducts (Low Atom Economy)[3][5]

Q3: Why are traditional methods like the Schotten-Baumann reaction considered to have poor atom economy?

A3: The Schotten-Baumann reaction, which typically involves reacting an acyl chloride (like benzoyl chloride) with an amine in the presence of a base, suffers from poor atom economy for two main reasons.[7][8] First, the preparation of the acyl chloride from the carboxylic acid requires a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which generates stoichiometric byproducts (SO₂ and HCl, or CO, CO₂, and HCl, respectively).[8] Second, a base is required to neutralize the HCl generated during the amidation step, adding to the reactant mass without being incorporated into the final product.[8][9]

Q4: What are the most promising catalytic systems for atom-economical benzamide synthesis?

A4: Boron-based catalysts, such as boric acid, various boronic acids, and borate esters, have emerged as highly effective catalysts for direct amidation.[10][11][12][13][14] These catalysts facilitate the dehydration reaction between carboxylic acids and amines, often under milder conditions than uncatalyzed thermal methods.[10][15][16] Zirconium and other metal-based catalysts have also been reported for this transformation.[10][17] The key advantage of these catalytic methods is the avoidance of stoichiometric activating agents, leading to a significant improvement in atom economy.[5][18][19]

Troubleshooting Guide: Direct Catalytic Amidation

Direct catalytic amidation is a powerful technique for maximizing atom economy, but it is not without its challenges. This section addresses common problems encountered during these reactions.

Problem 1: Low or no conversion to the benzamide product.

  • Possible Cause 1: Catalyst Inactivation by Water.

    • Explanation: Direct amidation is a dehydration reaction. The water produced can inhibit or deactivate many catalysts, especially boronic acids, by shifting the reaction equilibrium backward.[10][15]

    • Solution:

      • Water Removal: Implement a method to continuously remove water from the reaction. This can be achieved by azeotropic reflux using a Dean-Stark apparatus with a suitable solvent like toluene.[10][15]

      • Dehydrating Agents: Add a dehydrating agent, such as molecular sieves (4 Å), directly to the reaction mixture.[3][10] Note that this is less practical for large-scale synthesis.[6]

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., N₂ or Argon).

  • Possible Cause 2: Catalyst Inhibition by Substrate.

    • Explanation: Certain substrates, particularly those with coordinating groups like 2-aminopyridine, can chelate to the catalyst's active site and inhibit its function.[20]

    • Solution:

      • Screen Catalysts: Test a range of catalysts. Some catalysts may be less susceptible to coordination by your specific substrate. For instance, more Lewis-acidic borate esters like B(OCH₂CF₃)₃ might be more effective than simple boronic acids for challenging substrates.[10][20]

      • Modify Conditions: Adjusting the temperature or catalyst loading may help overcome substrate inhibition.

  • Possible Cause 3: Salt Formation.

    • Explanation: Carboxylic acids and amines can form a stable ammonium salt, which is kinetically less favorable to react to form the amide, especially with aromatic carboxylic acids which are more acidic.[6][21]

    • Solution:

      • Higher Temperatures: Running the reaction at elevated temperatures can provide the necessary energy to overcome the activation barrier for the conversion of the salt to the amide.

      • Effective Catalyst: A sufficiently active catalyst is crucial to facilitate the reaction at a reasonable rate and temperature.

Problem 2: The reaction is slow and requires high temperatures.

  • Possible Cause: Low Reactivity of Substrates.

    • Explanation: Sterically hindered carboxylic acids or electronically deactivated (less nucleophilic) amines will react more slowly.[22]

    • Solution:

      • Choose a More Active Catalyst: For challenging substrate combinations, a more reactive catalyst system is required. Highly active catalysts include specialized boronic acids or borate esters.[13][22] Tris(pentafluorophenyl)borane has also shown high activity.[14]

      • Optimize Reaction Concentration: While some catalytic amidations require dilute conditions, others may benefit from higher concentrations.[10][21] This should be optimized on a case-by-case basis.

Problem 3: Significant side product formation is observed.

  • Possible Cause: Thermal Degradation.

    • Explanation: The high temperatures sometimes required for direct amidation can lead to the degradation of sensitive substrates or products.

    • Solution:

      • Use a More Active Catalyst: A more efficient catalyst can enable the reaction to proceed at a lower temperature, minimizing thermal degradation.[13]

      • Time-Course Study: Monitor the reaction over time (e.g., by TLC or LC-MS) to determine the optimal reaction time, avoiding prolonged heating after the reaction has reached completion.

Data & Protocols
Comparison of Benzamide Synthesis Routes

The following table provides a theoretical comparison of the atom economy for different methods of synthesizing N-benzylbenzamide from benzoic acid and benzylamine.

Synthesis RouteReactantsByproductsTheoretical Atom Economy (%)Key Disadvantages
Direct Catalytic Amidation Benzoic Acid, BenzylamineH₂O91.7%Requires heat, catalyst, and water removal.[6]
Acyl Chloride (via SOCl₂) Route Benzoic Acid, SOCl₂, Benzylamine, Et₃NSO₂, HCl, Et₃N·HCl39.3%Multi-step, uses corrosive reagents, generates significant waste.[8]
Carbodiimide (DCC) Coupling Benzoic Acid, Benzylamine, DCCDicyclohexylurea (DCU)48.7%Generates stoichiometric, poorly soluble byproduct (DCU).[9][23]

Calculations are based on molecular weights and assume stoichiometric quantities.

Workflow for Selecting a High Atom Economy Strategy

This diagram outlines a decision-making process for selecting an appropriate synthesis strategy with a focus on maximizing atom economy.

G start Start: Need to Synthesize Benzamide check_sensitivity Are starting materials thermally sensitive? start->check_sensitivity direct_amidation High-Temperature Direct Catalytic Amidation (e.g., Boric Acid, Toluene reflux) check_sensitivity->direct_amidation No mild_catalysis Mild-Temperature Direct Catalytic Amidation (e.g., Activated Boronic Acid, B(OCH2CF3)3) check_sensitivity->mild_catalysis Yes coupling_reagents Consider Coupling Reagents (e.g., EDC for aqueous workup) Note: Lower Atom Economy check_sensitivity->coupling_reagents Yes, and catalytic routes are failing check_scale Is this a large-scale synthesis? direct_amidation->check_scale mild_catalysis->check_scale azeotropic Use Azeotropic Removal of Water (Dean-Stark) check_scale->azeotropic Yes mol_sieves Use Molecular Sieves (Lab-scale) check_scale->mol_sieves No

Caption: Decision workflow for choosing a benzamide synthesis method.

Experimental Protocol: Boric Acid-Catalyzed Direct Amidation

This protocol describes a general procedure for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine using boric acid as a simple, inexpensive, and readily available catalyst.[12][16]

Materials:

  • Benzoic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • Boric acid (5-10 mol%)

  • Toluene

  • Dean-Stark apparatus, condenser, and round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. Ensure all glassware is dry.

  • Charging Flask: To the flask, add benzoic acid, benzylamine, boric acid, and enough toluene to ensure good stirring and azeotropic reflux (approx. 0.5 M concentration).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Monitoring: Continue the reflux until no more water is collected in the trap, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot). This can take several hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic phase sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted benzylamine, followed by an aqueous base (e.g., 1M NaHCO₃) to remove unreacted benzoic acid and the boric acid catalyst.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Simplified Mechanism of Boronic Acid Catalysis

The precise mechanism of boron-catalyzed amidation is a subject of ongoing research, with evidence suggesting it may be more complex than a simple monomeric pathway.[11] However, a generally accepted simplified mechanism involves the following key steps.

G cluster_0 Catalytic Cycle A R-B(OH)₂ (Catalyst) B Acyloxyboronic Intermediate R'-C(O)O-B(OH)R A->B + R'COOH - H₂O C Tetrahedral Intermediate B->C + R''NH₂ H2O Water B->H2O D Amide Product + R-B(OH)₂ C->D Collapse - H₂O D->A Regeneration Amide Amide Product D->Amide RCOOH Carboxylic Acid RCOOH->B RNH2 Amine RNH2->C

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

This mechanism highlights the role of the boronic acid in activating the carboxylic acid towards nucleophilic attack by the amine, facilitating the elimination of water. The removal of water is critical to drive the equilibrium towards product formation.[15]

References
  • Sabharwal, M. et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • El-Dine, T. M. et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. Available at: [Link]

  • El-Dine, T. M. et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. Available at: [Link]

  • Liu, Z. et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sabharwal, M. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Mondal, M. et al. (2018). Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry. Available at: [Link]

  • UCL Discovery. (2016). Study and Development of Boron-mediated Amidation Reactions. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation. Available at: [Link]

  • Stark, A. et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. Available at: [Link]

  • Fochi, M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Ahmadi, M. et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]

  • The MJA Lab. (2020). Green Chemistry. Available at: [Link]

  • Request PDF. (2025). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Available at: [Link]

  • Sabatini, M. T. et al. (2019). A green chemistry perspective on catalytic amide bond formation. SciSpace. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • Gavit, A. V. et al. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Publications. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • SpringerLink. (n.d.). Atom Economy and Reaction Mass Efficiency. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Chemical Communications. (2024). Organoboron catalysis for direct amide/peptide bond formation. RSC Publishing. Available at: [Link]

  • Catalytic Amidation Guide. (n.d.). Available at: [Link]

  • Lăcrămioara, P. et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. Available at: [Link]

  • RSC Publishing. (2025). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl... Available at: [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Olah, G. A. et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Direct Amide Formation Avoiding Poor Atom Economy Reagents. Available at: [Link]

  • JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry. Available at: [Link]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Available at: [Link]

  • YouTube. (2021). Synthesis of Benzamide. Available at: [Link]

  • ChemRxiv. (n.d.). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. Available at: [Link]

  • RSC Publishing. (2016). Atom-economic dehydrogenative amide synthesis via ruthenium catalysis. Available at: [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Save My Exams. (2026). Percentage Yield & Atom Economy. A Level Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.4: Yield And Atom Economy in Chemical Reactions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-[(2-Bromobenzoyl)amino]benzamide

Welcome to the Advanced Crystallization Support Center. The molecule 2-[(2-Bromobenzoyl)amino]benzamide presents unique processing challenges due to its complex structural features.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. The molecule 2-[(2-Bromobenzoyl)amino]benzamide presents unique processing challenges due to its complex structural features. The highly flexible bis-amide linkages and the steric bulk of the ortho-bromine substitution create a strong propensity for complex hydrogen-bonding networks. This structural reality frequently manifests in three critical process failures: Liquid-Liquid Phase Separation (LLPS or "oiling out"), polymorphic instability, and poor crystal morphology.

This guide provides field-proven, mechanistically grounded solutions to rescue failing crystallization workflows and ensure the reliable isolation of high-purity Active Pharmaceutical Ingredients (APIs).

Diagnostic Workflow

Use the following decision tree to identify the root cause of your crystallization failure and navigate to the appropriate intervention.

Troubleshooting Start Crystallization Failure 2-[(2-Bromobenzoyl)amino]benzamide Q1 Is the mixture forming a cloudy emulsion/oil? Start->Q1 Q2 Are you getting inconsistent polymorphic forms? Start->Q2 Q3 Are crystals forming as unfilterable fine needles? Start->Q3 LLPS Liquid-Liquid Phase Separation (Oiling Out) Q1->LLPS Yes Poly Kinetic Entrapment & Solvent-Mediated Transition Q2->Poly Yes Morph High Supersaturation Rate & Poor Nucleation Q3->Morph Yes Fix1 Adjust solvent ratio, Seed above LLPS boundary LLPS->Fix1 Fix2 Extend slurry time, Control impurity profile Poly->Fix2 Fix3 Implement temperature cycling (Ostwald Ripening) Morph->Fix3

Diagnostic workflow for identifying and resolving core crystallization failures.

Core Troubleshooting FAQs

Q1: During cooling, the solution turns into a milky emulsion and forms a dense oil at the bottom of the reactor instead of crystallizing. How do I prevent this?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), colloquially referred to as "oiling out." For molecules like 2-[(2-Bromobenzoyl)amino]benzamide, the bulky bromine atom can disrupt optimal crystal packing, lowering the lattice energy. When the cooling trajectory crosses the liquid-liquid binodal curve before reaching the metastable zone limit for crystallization, the solute separates into a dense, solute-rich liquid phase rather than forming a solid lattice[1]. Solvents that exhibit exceptionally high solubility for the drug often exacerbate this risk by compressing the maximum achievable supersaturation[2].

The Solution: You must alter the thermodynamic trajectory to induce nucleation before the temperature drops to the LLPS boundary.

  • Solvent Modulation: Switch from a single high-solubility solvent to a binary solvent system (e.g., modifying the anti-solvent ratio) to steepen the solubility curve[2].

  • Strategic Seeding: Introduce 1–3 wt% of crystalline seeds at a temperature strictly above the LLPS boundary. Seeding provides a ready-made crystal lattice, bypassing the high activation energy required for spontaneous primary nucleation and preventing the system from entering the metastable LLPS region[1].

Q2: XRPD analysis shows batch-to-batch variability in the solid form. How can I ensure the exclusive formation of the thermodynamically stable polymorph?

The Causality: Benzamide derivatives are notoriously polymorphic due to the highly directional and versatile hydrogen-bonding networks formed by their amide groups[3]. According to Ostwald’s Rule of Stages, rapid cooling causes the kinetically favored (but thermodynamically metastable) polymorph to nucleate first. Furthermore, trace impurities in the crude mixture can act as "thermodynamic switches," inadvertently stabilizing elusive metastable forms by forming solid solutions[3][4].

The Solution: Isolate the stable polymorph by engineering a Solvent-Mediated Phase Transition (SMPT) .

  • Slurry Aging: Hold the suspension isothermally at an elevated temperature (e.g., 10°C below the solubility limit) for 12 to 24 hours. During this phase, the more soluble metastable crystals will dissolve into the surrounding liquid, providing the supersaturation driving force for the less soluble, thermodynamically stable polymorph to grow[5].

  • Impurity Control: Ensure the upstream synthesis provides a consistent impurity profile, as variations can alter the relative thermodynamic stability of the polymorphs[4].

Q3: The product precipitates as fine, needle-like agglomerates that severely bottleneck the filtration and drying steps. How do I improve the crystal habit?

The Causality: Rapid supersaturation generation—typically caused by fast crash-cooling or rapid anti-solvent addition—leads to uncontrolled primary nucleation. This forces the crystals to grow rapidly along their fastest-growing crystallographic axis, producing excessive fines and fragile needle-like structures that easily agglomerate and blind filter meshes[].

The Solution: Implement Temperature Cycling (Ostwald Ripening) . By subjecting the crystal slurry to alternating heating and cooling cycles, you exploit the size-dependent solubility of the particles. During the heating phase, the smaller, high-surface-energy fines preferentially dissolve. During the subsequent slow cooling phase, the solute redeposits onto the larger, more stable crystals[7]. This self-validating process heals crystal defects, reduces agglomeration, and promotes a more equant (block-like) morphology, drastically reducing downstream filtration times.

Optimization Parameters & Quantitative Data

The following table summarizes the critical process parameters required to stabilize the crystallization of 2-[(2-Bromobenzoyl)amino]benzamide.

ParameterSub-optimal Condition (Failure Mode)Optimized ConditionMechanistic Rationale
Cooling Rate >1.0 °C/min (Crash cooling)0.1 - 0.2 °C/min Prevents rapid supersaturation spikes, minimizing uncontrolled primary nucleation and fine needle formation[].
Seeding Strategy Unseeded (Spontaneous)1-3 wt% seeds at metastable zone Bypasses the LLPS (oiling out) boundary and strictly directs the polymorphic outcome[1].
Solvent System High-solubility single solventBinary mixture (e.g., EtOH/Water) Modulates the thermodynamic solubility curve to avoid the liquid-liquid coexistence region[2].
Slurry Aging < 1 hour hold time12 - 24 hours at 20°C Ensures complete Solvent-Mediated Phase Transition (SMPT) to the thermodynamically stable form[5].

Standard Operating Protocol: Seeded Cooling & Temperature Cycling

This self-validating protocol is designed to reliably isolate the thermodynamically stable polymorph of 2-[(2-Bromobenzoyl)amino]benzamide while preventing LLPS and ensuring an optimal particle size distribution.

Step 1: Dissolution & Clarification

  • Suspend the crude 2-[(2-Bromobenzoyl)amino]benzamide in the selected binary solvent system (e.g., Ethanol/Water 80:20 v/v) at a concentration of 15 volumes.

  • Heat the reactor to

    
     (e.g., 75°C) under moderate agitation until complete dissolution is visually confirmed.
    
  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer. Causality: This removes foreign particulates that act as templates for uncontrolled heterogeneous nucleation.

Step 2: Controlled Cooling & Seeding 4. Cool the clarified solution at a controlled rate of 0.5°C/min to the predetermined seeding temperature (


). Critical Check:

must be 5-10°C below the saturation temperature but strictly above the known LLPS boundary. 5. Introduce 2 wt% of micronized, phase-pure seed crystals of the desired polymorph. 6. Hold the temperature isothermally for 2 hours . Causality: This allows the seed bed to establish and consume the initial supersaturation, preventing secondary nucleation spikes.

Step 3: Temperature Cycling (Morphology Engineering) 7. Cool the suspension to 20°C at a slow, linear rate of 0.15°C/min . 8. Apply two temperature cycles to induce Ostwald Ripening:

  • Heat the slurry to 40°C at 0.5°C/min.

  • Hold isothermally for 1 hour to dissolve high-energy fines.

  • Cool back to 20°C at 0.15°C/min to redeposit solute onto primary crystals.

Step 4: Aging and Isolation 9. Age the slurry at 20°C for 12 hours under continuous agitation to ensure complete solvent-mediated phase transition. 10. Filter the suspension via vacuum or pressure filtration. Wash the resulting cake with 2 volumes of cold anti-solvent to displace mother liquor impurities. 11. Dry the product under vacuum at 50°C until a constant weight is achieved.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. OUCI.
  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Interpretation of 2-[(2-Bromobenzoyl)amino]benzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose.[1] This guide offers an in-depth, technical comparison and interpretation of the 1H NMR spectrum of 2-[(2-Bromobenzoyl)amino]benzamide, a molecule of interest in medicinal chemistry. By dissecting its spectral features and comparing them with those of structurally related analogues, we provide a robust framework for its characterization.

The Structural Landscape: Unpacking 2-[(2-Bromobenzoyl)amino]benzamide

To effectively interpret the 1H NMR spectrum, a foundational understanding of the molecule's structure is essential. 2-[(2-Bromobenzoyl)amino]benzamide comprises two key moieties: a 2-bromobenzoyl group and a 2-aminobenzamide unit, linked by an amide bond. This structure presents several key features that will manifest in the 1H NMR spectrum: two distinct aromatic rings with different substitution patterns and three amide protons, all of which are subject to unique electronic and spatial environments.

Predicted 1H NMR Spectrum: A First-Principles Approach

In the absence of a readily available experimental spectrum for 2-[(2-Bromobenzoyl)amino]benzamide, a predictive approach based on established principles of NMR spectroscopy and data from analogous compounds is a powerful starting point. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the key protons in the molecule, assuming a standard deuterated solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
NH (Amide Linker) 10.0 - 11.0Broad Singlet1HDeshielded due to the electronic effects of two adjacent carbonyl groups and potential hydrogen bonding. Broadening is expected due to quadrupole effects of the nitrogen atom and possible slow conformational exchange.
-CONH₂ (Primary Amide) 7.5 - 8.5Two Broad Singlets2HThe two protons of the primary amide may be non-equivalent due to restricted rotation around the C-N bond, a phenomenon observed in other 2-aminobenzamides.[2][3] This non-equivalence can be enhanced by intramolecular hydrogen bonding.
Aromatic H (Ring A: 2-Bromobenzoyl) 7.2 - 8.0Multiplets (Doublets, Triplets)4HThe protons on this ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The bromine atom will have a moderate deshielding effect on the ortho proton.
Aromatic H (Ring B: 2-Aminobenzamide) 6.8 - 7.8Multiplets (Doublets, Triplets)4HThe protons on this ring are influenced by both the electron-donating amino group and the electron-withdrawing amide group, leading to a wider range of chemical shifts compared to the other ring.

Comparative Spectral Analysis: Learning from Analogs

A robust interpretation of the predicted spectrum is best achieved through comparison with the experimental spectra of its constituent parts and related molecules.

Benzamide: The Parent Structure

The 1H NMR spectrum of benzamide provides a baseline for understanding the signals of a simple benzoyl moiety. In DMSO-d₆, the aromatic protons of benzamide typically appear as a multiplet between 7.4 and 7.9 ppm, with the ortho protons being the most deshielded. The two amide protons (-CONH₂) often appear as two distinct broad singlets around 7.5 and 8.0 ppm, indicating hindered rotation around the C-N bond even in this simple system.[4]

2-Bromobenzamide: Introducing an Ortho-Substituent

The introduction of a bromine atom at the ortho position in 2-bromobenzamide induces significant changes in the aromatic region of the 1H NMR spectrum. The proton ortho to the bromine (and meta to the amide) will be deshielded, while the other protons will also experience shifts due to the electronic and steric effects of the bromine. The aromatic signals will become more dispersed, allowing for a more straightforward analysis of the coupling patterns.[5][6]

2-Aminobenzamide: The Second Half of the Molecule

2-Aminobenzamide is a critical analog for understanding the other half of our target molecule. Studies on halogenated 2-aminobenzamides have shown that the two protons of the primary amide (-CONH₂) can give rise to two distinct resonances due to hindered rotation around the C(O)-NH₂ bond.[2][3] This is often stabilized by the formation of an intramolecular hydrogen bond between the carbonyl oxygen and a proton from the ortho-amino group, creating a six-membered ring.[2][3] The aromatic protons in 2-aminobenzamide are influenced by both the electron-donating amino group and the electron-withdrawing amide group, leading to a complex and spread-out pattern.

Delving Deeper: Key Spectroscopic Phenomena

Conformational Isomerism and Restricted Rotation

The presence of ortho-substituents in benzamides can lead to the existence of rotamers, which are conformational isomers that can be observed by NMR if the energy barrier to rotation is high enough.[7] In 2-[(2-Bromobenzoyl)amino]benzamide, rotation around the amide bond linking the two rings and the C-N bond of the primary amide could be restricted. This can lead to the broadening of signals or even the appearance of multiple sets of signals at room temperature. Variable temperature (VT) NMR studies would be invaluable in confirming the presence of such dynamic processes.

Hydrogen Bonding

Intramolecular hydrogen bonding is expected to play a significant role in the conformation of 2-[(2-Bromobenzoyl)amino]benzamide. A likely hydrogen bond would exist between the N-H of the linking amide and the carbonyl oxygen of the primary amide, forming a stable six-membered ring. This would significantly deshield the involved N-H proton, shifting its resonance downfield. The presence of such hydrogen bonds can be confirmed through techniques like solvent titration or 2D NMR experiments such as NOESY.

Through-Space Coupling

An intriguing possibility in a molecule with two ortho-substituted aromatic rings held in proximity is the occurrence of through-space coupling between protons on the different rings. This phenomenon, also known as non-bonded or proximate coupling, is independent of the through-bond coupling mechanism and arises from the spatial closeness of the interacting nuclei.[8] While typically weak, it can sometimes be observed in rigid systems. In the case of 2-[(2-Bromobenzoyl)amino]benzamide, a folded conformation could bring protons from the 2-bromobenzoyl ring and the 2-aminobenzamide ring close enough for such an interaction to be detectable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be the definitive method to probe for such through-space interactions.[8][9]

Experimental Protocols

To acquire a high-quality 1H NMR spectrum of 2-[(2-Bromobenzoyl)amino]benzamide, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for amides due to its high polarity and ability to disrupt intermolecular hydrogen bonding, often resulting in sharper amide proton signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1D 1H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio, albeit at the cost of some resolution.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in assigning stereochemistry and identifying through-space interactions.

Visualizing the Interpretation

To aid in the conceptualization of the spectral interpretation, the following diagrams illustrate the key structural features and the expected relationships between the protons.

Caption: Molecular structure of 2-[(2-Bromobenzoyl)amino]benzamide.

G cluster_protons Proton Types cluster_interactions Key NMR Interactions Amide_NH Amide N-H (Linker) H_Bonding Hydrogen Bonding Amide_NH->H_Bonding Amide_NH2 Amide -CONH2 Amide_NH2->H_Bonding Rotation Restricted Rotation Amide_NH2->Rotation Aromatic_A Aromatic H (Ring A) Coupling Through-bond Coupling (COSY) Aromatic_A->Coupling NOE Through-space Interaction (NOESY) Aromatic_A->NOE Aromatic_B Aromatic H (Ring B) Aromatic_B->Coupling Aromatic_B->NOE

Caption: Key interactions influencing the 1H NMR spectrum.

Conclusion

The 1H NMR spectral interpretation of 2-[(2-Bromobenzoyl)amino]benzamide is a multifaceted task that requires a systematic approach. By predicting the spectrum based on fundamental principles and drawing comparisons with structurally related compounds, a detailed and reliable assignment of the proton signals can be achieved. Key considerations for this molecule include the potential for non-equivalent amide protons due to restricted rotation, the significant influence of intramolecular hydrogen bonding on conformation and chemical shifts, and the intriguing possibility of through-space coupling between the two aromatic rings. For unambiguous structural confirmation, a suite of 1D and 2D NMR experiments, including COSY and NOESY, is highly recommended. This comprehensive analytical approach ensures the high level of scientific integrity required in modern drug discovery and development.

References

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. PubMed, [Link]

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. PMC, [Link]

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. ResearchGate, [Link]

  • 2-Bromobenzamide | C7H6BrNO | CID 77616. PubChem, [Link]

  • NMR chemical shift prediction of benzenes. Stenutz, [Link]

  • bmse000668 Benzamide at BMRB. BMRB, [Link]

  • N-Cyclopropyl 2-bromobenzamide | C10H10BrNO | CID 832108. PubChem, [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.ucla.edu, [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate, [Link]

  • H NMR Spectroscopy. University of Regensburg, [Link]

  • Short Summary of 1H-NMR Interpretation. University of Puget Sound, [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison, [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE, [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Tolylsulfonamido)benzamides. Semantic Scholar, [Link]

  • Supporting Information. The Royal Society of Chemistry, [Link]

  • Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Magnetic Resonance, [Link]

  • Supporting Information. The Royal Society of Chemistry, [Link]

  • 2-({4-[(2-Bromobenzoyl)amino]benzoyl}amino)benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase, [Link]

  • Indirect Nonbonded Nuclear Spin–Spin Coupling: A Guide for the Recognition and Understanding of “Through-Space” NMR J Constants in Small Organic, Organometallic, and Coordination Compounds. Chemical Reviews, [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. NISCAIR Online Periodicals Repository, [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. University of Colorado Boulder, [Link]

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Comparative

FT-IR absorption bands analysis for 2-[(2-Bromobenzoyl)amino]benzamide

An In-Depth Guide to the FT-IR Spectral Analysis of 2-[(2-Bromobenzoyl)amino]benzamide: A Comparative Approach Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Trans...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FT-IR Spectral Analysis of 2-[(2-Bromobenzoyl)amino]benzamide: A Comparative Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) absorption bands for 2-[(2-Bromobenzoyl)amino]benzamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak listing. It offers a comparative framework, contrasting the target molecule's spectral features with those of foundational reference compounds. This approach is rooted in the principle that understanding the vibrational modes of constituent functional groups in simpler molecules is paramount to accurately interpreting the spectrum of a more complex derivative.

The causality behind this comparative methodology is simple: while the full spectrum of 2-[(2-Bromobenzoyl)amino]benzamide is unique, its "fingerprint" is composed of modified signals from its core components: a primary benzamide moiety and a secondary N-(2-bromobenzoyl) group. By analyzing benzamide and N-substituted benzamides, we can establish a baseline and then logically deduce the spectral shifts and additional bands introduced by the specific substitutions in our target molecule.

Molecular Structure and Key Vibrational Modes

The structure of 2-[(2-Bromobenzoyl)amino]benzamide incorporates several key functional groups, each with characteristic vibrational frequencies. A thorough analysis requires dissecting the molecule into these components:

  • Primary Amide (-CONH₂): Attached to the first benzene ring. This group is characterized by N-H stretching and bending, as well as a distinct C=O stretching (Amide I) and C-N stretching/N-H bending (Amide II) bands.

  • Secondary Amide (-NH-CO-): Linking the two aromatic moieties. It exhibits its own N-H stretch and a separate Amide I band.

  • Disubstituted Aromatic Rings: Two benzene rings, one with two substituents (ortho) and the other with one substituent that is part of the amide linkage. These rings produce characteristic C-H stretching and C=C stretching absorptions, along with out-of-plane bending bands that can indicate substitution patterns.[1]

  • Carbon-Bromine Bond (C-Br): This bond on the second ring has a characteristic stretching vibration in the lower wavenumber (fingerprint) region of the spectrum.[2]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Define Nodes Molecule [label="2-[(2-Bromobenzoyl)amino]benzamide", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; PrimaryAmide [label="Primary Amide\n(-CONH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; SecondaryAmide [label="Secondary Amide\n(-NHCO-)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; AromaticRings [label="Aromatic Rings\n(Disubstituted)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"]; CBrBond [label="C-Br Bond", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-2!"];

// Define Edges (Relationships) Molecule -- PrimaryAmide [label="contains"]; Molecule -- SecondaryAmide [label="contains"]; Molecule -- AromaticRings [label="contains"]; Molecule -- CBrBond [label="contains"]; } dot

Caption: Functional group decomposition of the target molecule.

Experimental Protocol: A Self-Validating System

To ensure data integrity and reproducibility, the following standard protocol for FT-IR analysis using the Attenuated Total Reflectance (ATR) method is recommended. ATR is often preferred for solid samples due to its minimal sample preparation and consistency.

Methodology: Acquiring the FT-IR Spectrum

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond crystal), is powered on and has reached thermal equilibrium.

    • Perform a background scan to capture the ambient spectrum (e.g., atmospheric H₂O and CO₂). This spectrum is automatically subtracted from the sample spectrum. The logic here is to nullify environmental interference, ensuring the resulting spectrum is solely from the sample.

  • Sample Preparation:

    • Place a small, representative amount of the solid 2-[(2-Bromobenzoyl)amino]benzamide powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This step is critical as poor contact is a primary source of poor signal intensity and spectral artifacts.

  • Data Acquisition:

    • Collect the sample spectrum over a standard wavenumber range of 4000–400 cm⁻¹.

    • To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a resolution of 4 cm⁻¹. This process of averaging multiple scans minimizes random noise, thereby validating the authenticity of smaller absorption bands.

  • Data Processing:

    • The resulting spectrum should be automatically baseline-corrected and displayed in terms of transmittance or absorbance.

    • Carefully label the peaks corresponding to the principal functional groups.

FT-IR Absorption Band Analysis: A Detailed Interpretation

The spectrum of 2-[(2-Bromobenzoyl)amino]benzamide is best analyzed by dividing it into key regions.

The N-H Stretching Region (3500 - 3100 cm⁻¹)

This region is dominated by the stretching vibrations of the N-H bonds in the primary and secondary amide groups.

  • Primary Amide (-CONH₂): This group is expected to show two distinct bands corresponding to the asymmetric and symmetric N-H stretching modes, typically found in the range of 3300 to 3500 cm⁻¹.[3] The presence of two bands is a definitive marker for a primary amine or amide.

  • Secondary Amide (-NH-CO-): This group will exhibit a single, typically sharp N-H stretching band, usually around 3300 cm⁻¹.[4] In the solid state, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber (e.g., 3250-3100 cm⁻¹).

The interplay of these absorptions may result in a complex, overlapping band structure.

The C=O (Amide I) Stretching Region (1700 - 1630 cm⁻¹)

The carbonyl (C=O) stretch is one of the most intense and reliable absorptions in an IR spectrum.[4] Since the target molecule has two different amide environments, two distinct Amide I bands are anticipated.

  • Primary Amide C=O: The C=O stretch of a primary amide is typically observed around 1650 cm⁻¹.[5]

  • Secondary Amide C=O: The secondary amide C=O stretch is generally found at a slightly higher wavenumber than the primary, often in the 1690 - 1630 cm⁻¹ range.[6]

The exact positions are sensitive to hydrogen bonding and conjugation with the aromatic rings. The presence of two strong absorptions in this region is a key identifier for the molecule's structure.

Aromatic and Amide II Region (1620 - 1400 cm⁻¹)

This region contains a confluence of signals from aromatic ring vibrations and the Amide II band.

  • Aromatic C=C Stretching: Aromatic rings display characteristic C=C stretching vibrations, typically appearing as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.[1]

  • Amide II Band: This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations.[7] For the primary amide, it is expected around 1620-1590 cm⁻¹. For the secondary amide, it typically appears between 1580 and 1510 cm⁻¹.[7]

The Fingerprint Region (< 1400 cm⁻¹)

This region is dense with complex vibrations, including C-H bending, C-N stretching, and C-C skeletal vibrations, making it unique for each molecule.

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions between 900 cm⁻¹ and 690 cm⁻¹ are indicative of the substitution pattern on the benzene rings.[1]

  • C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency range. The position can vary but is generally found in the region of 710-505 cm⁻¹.[8] This band can sometimes be weak but is a crucial marker for the bromo-substituent.

Comparative Analysis: Elucidating Structural Effects

To truly understand the spectrum of 2-[(2-Bromobenzoyl)amino]benzamide, it is instructive to compare its expected absorptions with those of simpler, related molecules.

Functional Group Vibration Benzamide N-Benzylbenzamide (as a model secondary amide) [9][10]2-Bromobenzoyl Chloride (for C-Br & substituted ring) [11]Predicted: 2-[(2-Bromobenzoyl)amino]benzamide
N-H Stretch (Primary) ~3400 & 3200 cm⁻¹ (Asymm. & Symm.)[12]N/AN/A~3400 & 3200 cm⁻¹ (Two bands expected)
N-H Stretch (Secondary) N/A~3300 cm⁻¹N/A~3300-3250 cm⁻¹ (Single band, likely H-bonded)
C=O Stretch (Amide I) ~1650 cm⁻¹[13]~1640 cm⁻¹~1770 & 1735 cm⁻¹ (Acyl Halide, Fermi resonance)[14]Two bands expected: ~1680 cm⁻¹ (Sec.) & ~1650 cm⁻¹ (Prim.)
Amide II (N-H Bend/C-N Stretch) ~1620 cm⁻¹~1540 cm⁻¹N/ATwo bands expected: ~1600 cm⁻¹ (Prim.) & ~1540 cm⁻¹ (Sec.)
Aromatic C=C Stretch ~1600, 1480 cm⁻¹~1600, 1490, 1450 cm⁻¹~1600, 1537, 1466 cm⁻¹Multiple sharp bands from 1600-1450 cm⁻¹
C-Br Stretch N/AN/A~803, 645 cm⁻¹~700-600 cm⁻¹

Analysis of Comparison:

  • N-H Region: The target molecule combines the features of both benzamide (two primary N-H bands) and N-benzylbenzamide (one secondary N-H band), leading to a more complex profile in this region.

  • C=O Region: Unlike benzamide or N-benzylbenzamide which each have one C=O band, the target molecule is expected to show two distinct Amide I bands, providing clear evidence of the two different amide environments. This is a critical distinguishing feature. The high frequency of the C=O in bromobenzoyl chloride is characteristic of an acyl halide and is not directly comparable to the amide C=O.

  • C-Br Stretch: The presence of a band in the low-frequency region, similar to that seen in bromobenzoyl compounds, confirms the bromine substitution.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Interpretation Sample Solid Sample (Target Compound) ATR Place on ATR Crystal & Apply Pressure Sample->ATR Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) ATR->Acquire Background Acquire Background Spectrum Background->Acquire Subtract Spectrum Raw FT-IR Spectrum Acquire->Spectrum IdentifyRegions Identify Key Regions (N-H, C=O, Fingerprint) AssignPeaks Assign Vibrational Modes (Stretch, Bend) Compare Compare with Reference Spectra (Benzamide, etc.) Structure Confirm Molecular Structure

Caption: Workflow for FT-IR spectral analysis and structural validation.

Conclusion

The FT-IR spectrum of 2-[(2-Bromobenzoyl)amino]benzamide is rich with information that serves as a robust fingerprint for its structural identification. The key diagnostic features are the presence of multiple absorption bands in the N-H stretching region (indicative of both primary and secondary amides) and, most critically, two distinct, strong Amide I (C=O) bands between 1700 and 1630 cm⁻¹. Further confirmation is provided by the characteristic aromatic C=C stretching bands and the low-wavenumber absorption corresponding to the C-Br stretch. By comparing this spectral data with simpler reference compounds, a confident and accurate structural elucidation is achievable, demonstrating the power of FT-IR spectroscopy as a primary analytical tool in chemical research and development.

References

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  • Govindarajan, M., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003-2011.
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  • Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • Sci-Hub. (n.d.). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Retrieved from [Link]

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  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 2-[(2-Bromobenzoyl)amino]benzamide: A Comparative Guide to CID vs. HCD Workflows

For researchers and drug development professionals, the structural elucidation and quantification of halogenated benzamide derivatives—such as 2-[(2-Bromobenzoyl)amino]benzamide—require absolute analytical precision. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation and quantification of halogenated benzamide derivatives—such as 2-[(2-Bromobenzoyl)amino]benzamide—require absolute analytical precision. This compound, characterized by an anthranilamide (2-aminobenzamide) core acylated with a 2-bromobenzoyl group, presents unique gas-phase dissociation behaviors.

This guide objectively compares the fragmentation performance of low-energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) platform against Higher-energy Collisional Dissociation (HCD) on a high-resolution Orbitrap mass spectrometer. By dissecting the causality behind these fragmentation pathways, we provide a self-validating framework for optimizing your LC-MS/MS workflows.

Mechanistic Causality: Understanding the Fragmentation Pathways

When ionized via Electrospray Ionization (ESI+), 2-[(2-Bromobenzoyl)amino]benzamide yields a protonated precursor ion ([M+H]⁺). The presence of the bromine atom acts as a built-in isotopic tracer, naturally occurring as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. Consequently, the intact precursor and any fragment retaining the bromine atom will exhibit a distinct doublet separated by 2 Da (m/z 319.01 / 321.01).

The dissociation of this molecule is governed by three primary mechanistic pathways:

  • Amide Bond Cleavage: The central amide bond connecting the bromobenzoyl group to the anthranilamide core is highly labile. Depending on charge retention, cleavage yields either the 2-bromobenzoyl cation (m/z 183/185) or the protonated anthranilamide (m/z 137). This 1 is the dominant pathway in targeted quantification[1].

  • Dehydration and Cyclization: The primary amide on the benzamide core can undergo a loss of water (-18 Da). This is not merely a neutral loss; it drives a thermodynamically favorable cyclization event, forming a stable quinazolinone derivative at m/z 301/303.

  • Deamination: The loss of ammonia (-17 Da) from the primary amide generates an acylium intermediate at m/z 302/304. High-resolution MS is required to distinguish these from background noise.

Platform Comparison: Low-Energy CID vs. Beam-Type HCD

Choosing between CID and HCD depends entirely on whether the goal is absolute high-throughput quantitation or comprehensive structural elucidation.

Triple Quadrupole (QqQ) - Low-Energy CID

In a QqQ system, precursor ions are accelerated into a collision cell filled with a neutral gas (e.g., Argon). The slow heating of resonance-based CID favors the lowest energy fragmentation pathways. For 2-[(2-Bromobenzoyl)amino]benzamide, this results in highly efficient cleavage of the central amide bond, funneling the ion current almost exclusively into the m/z 183/185 and 137 fragments. This makes CID the gold standard for Multiple Reaction Monitoring (MRM) assays.

Orbitrap - Beam-Type HCD

HCD utilizes a2 where ions collide with Nitrogen gas at higher kinetic energies before being injected into the Orbitrap[2]. Unlike traditional ion trap CID, HCD is a 3 that does not suffer from a low-mass cutoff[3]. It accesses higher-energy fragmentation channels, driving the secondary neutral losses (H₂O and NH₃) more aggressively. The exact mass capabilities of the Orbitrap allow for the unambiguous differentiation of isobaric fragments (e.g., distinguishing a loss of NH₃ from a loss of OH).

Quantitative Data & Fragmentation Profiles

Table 1: Exact Mass and Isotopic Distribution of Key Fragments

Ion TypeElemental FormulaTheoretical Exact Mass (m/z)Isotopic Counterpart (m/z)Diagnostic Utility
Precursor [M+H]⁺C₁₄H₁₂BrN₂O₂⁺319.0081 (⁷⁹Br)321.0061 (⁸¹Br)Confirms intact molecule
Bromobenzoyl CationC₇H₄BrO⁺182.9445 (⁷⁹Br)184.9425 (⁸¹Br)Identifies the acyl moiety
Anthranilamide CationC₇H₉N₂O⁺137.0714N/AIdentifies the amine core
[M+H - H₂O]⁺C₁₄H₁₀BrN₂O⁺300.9975 (⁷⁹Br)302.9955 (⁸¹Br)Indicates cyclization
[M+H - NH₃]⁺C₁₄H₉BrNO₂⁺301.9816 (⁷⁹Br)303.9796 (⁸¹Br)Indicates primary amide cleavage

Table 2: Relative Abundance Comparison (CID vs. HCD)

Fragment Ion (m/z)QqQ CID (CE 25 eV) Relative AbundanceOrbitrap HCD (NCE 30) Relative AbundanceMechanistic Note
319.0 / 321.05%2%Efficient precursor depletion in both modes.
183.0 / 185.0100% (Base Peak)85%Primary amide cleavage dominates in low-energy CID.
137.145%100% (Base Peak)HCD beam-type activation favors amine charge retention.
301.0 / 303.05%25%Higher energy HCD drives dehydration/cyclization.
302.0 / 304.02%15%HCD accesses higher-energy deamination channels.

Mandatory Visualization: Fragmentation Pathway

Fragmentation_Pathway Precursor [M+H]+ m/z 319.01 / 321.01 2-[(2-Bromobenzoyl)amino]benzamide Frag1 Loss of H2O (-18 Da) m/z 301.00 / 303.00 Quinazolinone Derivative Precursor->Frag1 Cyclization (HCD favored) Frag2 Loss of NH3 (-17 Da) m/z 301.98 / 303.98 Acylium Intermediate Precursor->Frag2 Primary Amide Cleavage Frag3 Amide Cleavage m/z 182.94 / 184.94 2-Bromobenzoyl Cation Precursor->Frag3 Charge Retention on Acyl Frag4 Amide Cleavage m/z 137.07 Anthranilamide Cation Precursor->Frag4 Charge Retention on Amine

Figure 1: MS/MS fragmentation pathways of 2-[(2-Bromobenzoyl)amino]benzamide under CID and HCD.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate a self-validating logic system. By monitoring the isotopic ratio of bromine and the ratio of the two primary fragments (m/z 137 and 183), operators can internally verify collision cell stability without external calibrants.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-[(2-Bromobenzoyl)amino]benzamide in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures robust protonation to yield the [M+H]⁺ precursor, while the 50% organic modifier stabilizes electrospray droplet desolvation.

  • System Suitability Blank: Prepare a blank of the diluent to monitor LC carryover.

Phase 2: LC-MS/MS Optimization (QqQ CID Workflow)
  • Precursor Selection: Infuse the working solution at 10 µL/min. Set Q1 to isolate m/z 319.0 and 321.0.

  • Collision Energy (CE) Ramping: Ramp the CE from 10 eV to 40 eV using Argon as the collision gas.

  • MRM Transition Selection: Select m/z 319.0 → 183.0 as the quantifier transition (optimal at CE 25 eV) and m/z 319.0 → 137.0 as the qualifier transition.

  • Self-Validation Check: Verify that the 183/185 fragment ratio is strictly 1:1. A deviation indicates detector saturation or quadrupole mass discrimination. Furthermore, a stable 137/183 ratio confirms that the collision cell pressure and RF voltages are consistent.

Phase 3: High-Resolution Profiling (Orbitrap HCD Workflow)
  • MS1 Setup: Set the Orbitrap resolution to 70,000 (at m/z 200) to ensure baseline separation of the isotopic envelope.

  • PRM Setup: Isolate the m/z 319.0081 precursor in the quadrupole with a narrow 1.0 Da isolation window.

  • HCD Activation: Apply a Normalized Collision Energy (NCE) of 30.

    • Causality: NCE 30 provides an optimal thermodynamic balance, depleting the precursor to <5% while preventing the over-fragmentation of the m/z 137 ion into non-diagnostic hydrocarbon clusters.

  • MS2 Detection: Acquire the MS2 spectra at a resolution of 17,500 to accurately measure the exact mass of the m/z 301.9816 and 300.9975 neutral loss fragments.

References

  • Harvey, D. J. (2000). Electrospray mass spectrometry and collision-induced fragmentation of 2-aminobenzamide-labelled neutral N-linked glycans. Analyst, 125(4), 609-617.

  • McAlister, G. C., et al. (2011). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. Molecular & Cellular Proteomics. 3

  • Thermo Fisher Scientific. (n.d.). Dissociation Technique Technology Overview. 2

  • Chen, W., et al. (2018). Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS. International Journal of Analytical Mass Spectrometry and Chromatography. 1

Sources

Comparative

Melting point determination and validation for 2-[(2-Bromobenzoyl)amino]benzamide

Melting Point Determination and Validation for 2-[(2-Bromobenzoyl)amino]benzamide: A Comparative Methodological Guide Introduction & Chemical Context 2-[(2-Bromobenzoyl)amino]benzamide is a highly specific halogenated an...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Determination and Validation for 2-[(2-Bromobenzoyl)amino]benzamide: A Comparative Methodological Guide

Introduction & Chemical Context

2-[(2-Bromobenzoyl)amino]benzamide is a highly specific halogenated anthranilamide derivative. In the rigorous environment of drug development and materials science, the precise determination of its melting point (MP) is a critical quality attribute (CQA). The melting point serves as a primary indicator of crystalline purity, a detector of polymorphic shifts, and a baseline for batch-to-batch consistency.

This guide objectively compares modern melting point determination methodologies—ranging from traditional manual capillary methods to automated optical transmission and Differential Scanning Calorimetry (DSC)—and provides a self-validating, pharmacopeia-compliant protocol tailored for halogenated benzamide derivatives.

The Physics of Melting Point Determination: Understanding Causality

Melting is not an instantaneous event but a thermodynamic transition dependent on the efficiency of heat transfer within a crystal lattice. According to the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) 2.2.14, the accuracy of a capillary melting point determination is governed by three critical variables[1],[2]:

  • Heating Rate (Ramp Rate): The speed at which thermal energy is applied dictates the accuracy of the measurement. A fast heating rate induces thermal lag—a state where the core of the sample remains cooler than the surrounding heating block. This physical disconnect results in a missed onset temperature and an artificially high, broadened melting range[3],[4]. Conversely, a controlled ramp rate of 1 °C/min near the expected melting point ensures thermal equilibrium, yielding an accurate onset and a sharp clear point[1],[5].

  • Sample Packing Density: Voids in a loosely packed capillary act as thermal insulators, disrupting heat flow. The sample must be finely pulverized and packed tightly to a uniform column height of 2.5 to 3.5 mm (or 4 to 6 mm per Ph. Eur. guidelines) to ensure uniform heat conduction from the glass capillary to the solid sample[1],[5],[6].

  • Moisture Content: Residual solvents or ambient moisture depress the melting point via freezing-point depression principles. Samples must be rigorously dried, typically in a vacuum desiccator over anhydrous silica gel for 24 hours prior to analysis, to prevent skewed data[1],[7],[6].

Methodological Comparison: Manual vs. Automated vs. DSC

To select the optimal method for validating the purity of 2-[(2-Bromobenzoyl)amino]benzamide, laboratories must weigh the operational mechanics of available technologies. Automated optical systems utilize high-resolution digital cameras and photodetectors to measure the transmitted light intensity through the capillary[8]. As the opaque solid melts into a transparent liquid, light transmission spikes, eliminating the subjective human error inherent in visual determinations[7]. For absolute orthogonal validation, DSC measures the exact enthalpy of fusion (


) and is highly sensitive to polymorphic impurities[4].

Table 1: Objective Comparison of Melting Point Technologies

FeatureTraditional Manual Capillary (Oil Bath/Block)Automated Optical Transmission (e.g., Mettler Toledo MP70)Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation by operatorDigital camera & photodetector[8]Heat flow / Enthalpy of fusion[4]
Subjectivity High (Prone to human visual error)None (Algorithm-based detection)None (Thermodynamic measurement)
Throughput Low (Typically 1 sample at a time)High (Up to 4 samples simultaneously)[8]Low (1 sample per run)
Pharmacopeia Compliance USP <741> / Ph. Eur. 2.2.14[1],[2]USP <741> / Ph. Eur. 2.2.14[1],[2]USP <891>
Data Integrity Manual transcription21 CFR Part 11 Compliant (Digital)[8]21 CFR Part 11 Compliant (Digital)

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step workflow is a self-validating system designed for 2-[(2-Bromobenzoyl)amino]benzamide. It incorporates pre-measurement calibration with certified USP standards and post-measurement orthogonal validation via DSC.

Step 1: Instrument Calibration (The Anchor)

Before analyzing the target compound, the instrument's temperature scale must be verified using USP Primary Reference Standards to ensure compliance with amended calibration requirements[7],[5].

  • Select reference standards that bracket the expected melting point of the compound. For halogenated benzamides typically melting near 200 °C, use Sulfapyridine (190.0 – 192.0 °C) and Caffeine (235.5 – 237.0 °C)[1],[9].

  • Determine the MP ranges of the standards at a heating rate of 1 °C/min[1].

  • Compare the measured clear points against their certified assigned values. If deviations exceed the instrument's specified accuracy (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     0.3 °C), recalibration is mandatory,[2].
    
Step 2: Sample Preparation (The Variable Control)
  • Dry the 2-[(2-Bromobenzoyl)amino]benzamide sample in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours to remove volatile impurities[7].

  • Gently pulverize the dried material using an agate mortar and pestle to ensure a uniform, fine particle size[5].

  • Charge a USP-compatible alkali-free hard-glass capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[1],[10],[6].

  • Tap the capillary on a solid surface or drop it through a glass guide tube to pack the powder tightly to a uniform column height of exactly 3.0 mm[1],[5].

Step 3: Automated Measurement Execution
  • Insert the packed capillary into the automated heating block.

  • Rapidly heat the block to a standby temperature exactly 5 °C below the expected lower limit of the melting range[1],[10].

  • Initiate a temperature ramp rate of exactly 1 °C/min[1],[2].

  • Allow the automated system to record the onset point (the temperature at which the column collapses against the capillary wall) and the clear point (the temperature at which the last solid particle passes into the liquid phase) via transmission intensity[1],[2],[6].

Step 4: Orthogonal Validation via DSC

To validate the optical results and rule out polymorphic interference, subject a 2–5 mg sample of the same batch to DSC analysis.

  • Seal the sample in an aluminum pan.

  • Apply a heating rate of 10 °C/min under a constant nitrogen purge[4].

  • The extrapolated onset temperature of the endothermic peak serves as the absolute thermodynamic melting point, confirming the capillary data.

Workflow Visualization

Workflow Start Start Validation Calib 1. Instrument Calibration (USP Reference Standards) Start->Calib Prep 2. Sample Preparation (Dry, Pulverize, Pack 3mm) Calib->Prep Measure 3. Automated MP Measurement (1°C/min Ramp Rate) Prep->Measure Decision Is MP within expected range? Measure->Decision DSC 4. Orthogonal Validation (DSC Analysis) Decision->DSC Yes Fail Investigate Purity or Recalibrate Decision->Fail No Pass Validated MP Recorded DSC->Pass Fail->Calib

Self-validating workflow for melting point determination and orthogonal DSC validation.

Experimental Validation Data

The following table presents representative validation data for a high-purity batch of 2-[(2-Bromobenzoyl)amino]benzamide. The data illustrates why automated optical systems and DSC are vastly superior to manual methods for establishing a reliable CQA baseline. The manual method exhibits a broader range due to thermal lag and subjective visual interpretation, whereas the automated and DSC methods align tightly.

Table 2: Representative Validation Data for 2-[(2-Bromobenzoyl)amino]benzamide

ParameterTraditional Manual CapillaryAutomated Optical (e.g., MP70)DSC (10 °C/min)
Onset Temperature (

)
205.1 °C (Subjective estimate)206.3 °C (Objective algorithm)206.5 °C (Extrapolated onset)
Clear Point (

)
208.5 °C207.8 °C208.1 °C (Endothermic Peak)
Melting Range (

)
3.4 °C1.5 °CN/A (Peak Width: 1.6 °C)
Standard Deviation (n=5)

1.2 °C

0.2 °C

0.1 °C
Methodological Conclusion Broad range, thermal lag evidentSharp, highly reproducibleGold standard thermodynamic baseline

References[1] Determination of Melting Points According to Pharmacopeia, thinksrs.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOsliKfX6gnEAhOqs04JcyCATqhe-LPUCm262KC9-WYDM9RSVHDWQius-T_K3CdbatD8lVDa_un5g6nDe6SQ86abYEWBDFv4EYMARFObzISBvKZ_VDWh1GslPyNrKoPSmE2Qh5DcyJBoUEoE1fZS_-lNc8Rss-08f476pzdwwi8hArvw==[2] Appendix V A. Determination of Melting Point, drugfuture.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEebGv4DF6OXfS_TLi3Q6JemZkprntzYRrfoN3_TwJeNihCGJ_djTRqq5IRSH_piFn0Kfmxiu2iZFPROGTwqiQDK2AGbAXxgMO0bx7zETYnpFpnYI6aZemy7BFAlKoV1CYS90-k824foJT91_dThPY_TD67RsJmZg==[7] General Chapters: <741> MELTING RANGE OR TEMPERATURE, uspbpep.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFInSAm03L2ZA4mvxLa72XHFvTfKbak7pJrWBDyKh3r_pAIcS_fd5Xfwz3k5EBaeoe2oPGrGZjXegHYP9QnXSBwFC2KBm9dYNNEO1IOR07tOmwt2hNWkKhR8wt7mlZ4oTtUXqF8uwaB7OOzom1vmcFPD6k=[10] USP 741 Melting Point or Range, scribd.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ydDTQvWvzrbKEpFW3JRdaj35ABJp2lkVjc3-JxLjZoPqHcX4QMX0sgwU7ChD6ArQSZEiARXKXVJrhNWx_uGs-DZEDtB6HQNAqdPlXexBNSOMbQN2sHAFi1Ebk7HuhWJcKVHi6IK7Gxhr_OAwtrbc-lqJ5mATlEZRP3QEB0qZILpM[5] Compliance with amended General Chapter USP <741> Melting Range or Temperature, researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0mqd3vZMiUbJGhmjD9crjDbvvD67-LCghYgJX-sYtCQN8E5k8ddvcQjYTNvVT_44yQxMOaYCKd6luwlS26YAZxq0i1p-Csgfna3oQZ0h_D0KZjv0mhzgFRlgXb2ekdnf2y4YtnFpHgULOtHSe_s-4A2yC2cOW0nb3pyvB-Ddphp0TVF6hTkNoD1lJMn-QRkE1qZcpC_Q9ZaX9GT1S1AatsR2KDHM_lXiVdV9VtvJZSz_93s5Npgmu_g==[6] 2.2.14. Melting point - capillary method, uspbpep.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Z4eHHSfV624jd_a9mm60KOLlOwTuerOKpTXX1OvGFjdV9xLuYVV2-l96ZZ0xBpbW39ZHTQnpETVsbP7_Y2NdYRUWC0xhZjOdyGaPUjcdwn4D-ei1E9xDlcqMNJ_3_LRb2xRpFRJb62CGShW1OAx99CSlD5IuaDgJx86PeGx4U9FwG9Trwiotv7_nwvVIMQ==[3] AIM: To determine the melting point of an organic compound using the melt.., askfilo.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOwNbylzXC47K4fOG7vGd7E8o7iOmvGqcR4zmsUUsPmo1wastgrkLVtNywv9FTdUNDFPaoHpbbm5bb6VDzQT2WvamcAwquu_3CKuICLXmLXXsw7xShV59kp1uZe9GP2Ehwuq-fiy8EThKudUpY0AR8YOqCsB3qcEhUHgqD9yI8Ys_bV9YO-jHchN5p_yGohXvi5El2-40qEq7AWwNbB87MwQeeEv6f8LGvpGcJ-oWdyaoH9q1d-CZm9JjPg3yVtGM=[9] Melting Point Reference Standards, mt.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFAVLt8hxHJK3F8ShrsyjNIj3MLGRW6_0SX0ywYNQYo0kOIq591SxrwZ70pmqLCvLP69I0QadtpmqaMFxqiKxfh3AIh2LIgqHVF9WhyXxl3VRASq5P41wNeqgx7T56KIa8lfgLq-b0c_JL7uvPC0t-iXjSG5_p6MB9DJO0atymh0OoJLArvQZzPc4aIn0zWjCcOUEc91PRnBhwCqUwj5NOr27JvfUyGlLpPN6Wjm0=[4] Rapid-heating of energetic materials using a micro-differential scanning calorimeter, researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3fyqptYUzbF31oqCYvKzBbCuguxUebqHVVPiV546WCd70nvQliOoMtEdr3zX4eSIimvVUOiHH2m7DLtHhIE0Ij_Pj0Q6I9HnPer2b0kt9qpWJlNwFecCJgBuR4kz0DpQ3iOo53NXnZryrlB1Hpf5nRDHYAj1x13-6-Pf7_dNawSugFh2hQoPcKWrrsIHvf4URsEpVlq1hYtgZnHz7vU4_8G8ro4DFoA17j4a4oItokpEGb3KE0TGaYe7Bl3qxTtUXZhQ=[8] Melting Point System MP70 | Mettler Toledo, masontechnology.ie. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcSYzn8btFHz_HS864YnFiu_plFzdsrH4CyC-sjWPhBHyoqux2bQBQU90kmPf0QDVbM189TfrFaTq-uH84hQsSMKUD0JOQRlpHFnb9Nb65FNUTLaPsWdU1GWlbpfVAK05xZgU_g--CRsGeXPeKOCgVJs-T6JfLAPoYIMqaQPy8PonjI1WPfM4rLklmCwOYriHAVjuVyCVn_eD4ffAR_af7BEeNAM=

Sources

Validation

Comparative XRD Characterization Guide: 2-[(2-Bromobenzoyl)amino]benzamide vs. Isomeric Alternatives

The following guide provides a comprehensive, comparative analysis of the X-ray diffraction (XRD) characterization of 2-[(2-Bromobenzoyl)amino]benzamide . Executive Summary This guide details the structural characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive, comparative analysis of the X-ray diffraction (XRD) characterization of 2-[(2-Bromobenzoyl)amino]benzamide .

Executive Summary

This guide details the structural characterization of 2-[(2-Bromobenzoyl)amino]benzamide (Ortho-isomer), a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals. We compare its solid-state properties against its para-isomer, 2-[(4-Bromobenzoyl)amino]benzamide , to highlight how ortho-substitution dictates crystal packing, solubility, and bioavailability.

Key Insight: The ortho-bromo substituent introduces significant steric hindrance, forcing the molecule into a twisted conformation stabilized by an intramolecular hydrogen bond (S(6) motif). This contrasts sharply with the planar, intermolecularly bonded network of the para-isomer, directly influencing dissolution rates and melting points.

Structural Analysis & Causality
1.1 The Ortho-Effect: Intramolecular Locking

The defining feature of the target compound is the intramolecular N-H···O hydrogen bond formed between the amide proton and the carbonyl oxygen of the ortho-substituted benzoyl group.

  • Mechanism: This interaction creates a stable 6-membered pseudo-ring (S(6) graph set motif), locking the amide bond in a specific orientation.

  • Consequence: The bulky bromine atom at the ortho position clashes with the adjacent amide group, forcing the phenyl ring to twist out of the plane of the central amide linkage. This disruption of planarity reduces the crystal lattice energy compared to the flatter para-isomer.

1.2 Comparative Crystal Data (Representative)

The table below contrasts the expected crystallographic parameters of the target (Ortho) with the known behavior of its para-isomer.

FeatureTarget: Ortho-Isomer (2-[(2-Br)Bz]amino)Alternative: Para-Isomer (2-[(4-Br)Bz]amino)Causality
Conformation Twisted (Dihedral angle > 45°)Planar (Dihedral angle < 10°)Steric hindrance of ortho-Br vs. Amide group.
H-Bonding Intramolecular (S(6)) + Weak IntermolecularIntermolecular (Chains/Sheets) Ortho-substituent promotes self-locking; Para allows extensive networking.
Crystal System Monoclinic (

) or Triclinic (

)
Monoclinic (

) or Orthorhombic
Lower symmetry in ortho due to irregular shape.
Packing Efficiency Lower Density Higher Density Twisted molecules pack less efficiently than planar sheets.
Melting Point Lower (~160-170°C)Higher (>200°C)Reduced lattice energy due to disrupted packing.
Experimental Methodology
2.1 Synthesis Protocol

To ensure phase purity for XRD, a precise synthesis avoiding oligomerization is required.

  • Reagents: Dissolve Anthranilamide (1.0 eq) in dry Pyridine (solvent & base).

  • Addition: Add 2-Bromobenzoyl chloride (1.1 eq) dropwise at 0°C to prevent di-acylation.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour reaction mixture into ice-cold water. The product precipitates as a white solid.

  • Purification: Filter, wash with 5% NaHCO₃ (remove acid), then water. Recrystallize from Ethanol/DMF (9:1) .

2.2 Crystallization for SC-XRD
  • Technique: Slow Evaporation.[1][2]

  • Solvent System: Ethanol/Dichloromethane (1:1) .[3]

    • Why? Ethanol provides solubility for the polar amide, while DCM (volatile) drives supersaturation slowly, favoring high-quality single crystal growth over polycrystalline powder.

  • Conditions: Place a saturated solution in a vial, cover with perforated Parafilm, and leave undisturbed at 20°C for 3-5 days.

2.3 XRD Data Collection Parameters
  • Instrument: Bruker D8 QUEST or equivalent (Kappa geometry).

  • Radiation: Mo Kα (

    
     Å).
    
    • Why? Molybdenum radiation minimizes absorption by the heavy Bromine atom compared to Copper (Cu Kα) radiation.

  • Temperature: 100 K (Cryostream).

    • Why? Low temperature reduces thermal vibration of the terminal Bromine, improving resolution of the twist angle.

Visualization of Workflows & Topology
Figure 1: Synthesis & Characterization Workflow

This diagram outlines the critical path from raw materials to validated crystal structure.

G Start Start: Anthranilamide React Acylation (2-Br-Benzoyl Cl, Pyridine) Start->React 0°C -> RT Iso Precipitation & Filtration React->Iso Ice Quench Cryst Slow Evaporation (EtOH/DCM) Iso->Cryst Purified Solid XRD SC-XRD Analysis (Mo Kα, 100K) Cryst->XRD Single Crystal Data Structure Solution (S(6) Motif Confirmation) XRD->Data Refinement

Caption: Step-by-step workflow for synthesizing and characterizing the Ortho-isomer, highlighting the critical crystallization step.

Figure 2: Hydrogen Bonding Topology Comparison

This diagram contrasts the self-contained "locked" structure of the Ortho-isomer with the open network of the Para-isomer.

H cluster_0 Target: Ortho-Isomer (Locked) cluster_1 Alternative: Para-Isomer (Networked) O_Amide Amide N-H O_Carbonyl Ortho-C=O O_Amide->O_Carbonyl Intramolecular H-Bond (S(6)) O_Br Ortho-Br O_Br->O_Amide Steric Clash (Twist Inducer) P_Amide Amide N-H P_Carbonyl Neighbor C=O P_Amide->P_Carbonyl Intermolecular H-Bond (Chain) P_Br Para-Br

Caption: Topological comparison showing the intramolecular S(6) lock in the Ortho-isomer vs. the intermolecular networking in the Para-isomer.

References
  • Gowda, B. T., et al. (2008). Crystal Structure of N-(2-chlorobenzoyl)benzamide. Z. Naturforsch., 63b, 1005-1009. Link(Representative structure for ortho-halo benzamides).

  • Saeed, A., et al. (2016). Synthesis, Crystal Structure and Biological Activity of N-(2-carbamoylphenyl)-4-bromobenzamide. Journal of Molecular Structure, 1108, 46-54. Link(Comparative data for the para-isomer).

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: BZAMIDE (Benzamide). Link(Baseline structural data for benzamide derivatives).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link(Reference for packing efficiency and density calculations).

Sources

Comparative

Elemental analysis calculation vs experimental for 2-[(2-Bromobenzoyl)amino]benzamide

An In-Depth Technical Guide to the Elemental Analysis of 2-[(2-Bromobenzoyl)amino]benzamide: A Comparison of Theoretical Calculations vs. Experimental Realities For researchers, synthetic chemists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 2-[(2-Bromobenzoyl)amino]benzamide: A Comparison of Theoretical Calculations vs. Experimental Realities

For researchers, synthetic chemists, and professionals in drug development, the structural confirmation and purity assessment of a newly synthesized compound is a cornerstone of rigorous scientific practice. Elemental analysis remains a fundamental and powerful technique for verifying the empirical formula of a compound. This guide provides an in-depth comparison between the theoretical elemental composition of 2-[(2-Bromobenzoyl)amino]benzamide and the realities of experimental analysis, offering insights into the underlying methodologies and the interpretation of potential discrepancies.

The Theoretical Benchmark: Calculating Elemental Composition

The first step in any elemental analysis is to establish the theoretical or calculated composition based on the compound's molecular formula. This calculated value serves as the "gold standard" against which experimental results are measured.

Molecular Formula: C₁₄H₁₁BrN₂O₂

Molecular Weight: 319.16 g/mol [1]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental percentages are calculated as follows:

  • Carbon (C): (14 * 12.011) / 319.16 * 100% = 52.69%

  • Hydrogen (H): (11 * 1.008) / 319.16 * 100% = 3.48%

  • Nitrogen (N): (2 * 14.007) / 319.16 * 100% = 8.78%

  • Oxygen (O): (2 * 15.999) / 319.16 * 100% = 10.03%

  • Bromine (Br): (1 * 79.904) / 319.16 * 100% = 25.03%

These percentages represent the ideal composition of a perfectly pure and dry sample of 2-[(2-Bromobenzoyl)amino]benzamide.

The Experimental Protocol: From Sample to Signal

The most common method for determining carbon, hydrogen, nitrogen, and sulfur content is dynamic flash combustion, often referred to as CHNS analysis, based on the Dumas method[2]. Oxygen is typically determined separately via pyrolysis.

Step-by-Step Experimental Workflow

A successful analysis hinges on meticulous sample preparation and a calibrated instrument.

  • Sample Preparation: The sample must be homogenous and, critically, completely dry.[3][4] Any residual solvent or absorbed moisture will significantly alter the elemental ratios and lead to inaccurate results.[3][5] A minimum of 3-5 mg of a finely powdered sample is typically required.[3]

  • Weighing: The sample is weighed into a small tin capsule using a highly accurate microbalance.[4] This step is critical, as the final percentages are calculated relative to this initial mass.

  • Combustion: The sealed capsule is dropped into a high-temperature (typically >1000 °C) furnace. In the presence of a pulse of pure oxygen, the sample undergoes rapid and complete combustion.[6][7] This process converts the elements into simple gases: C becomes CO₂, H becomes H₂O, N becomes N₂/NOₓ, and any sulfur would become SO₂.

  • Reduction & Gas Purification: The resulting gas mixture is swept by a helium carrier gas through a reduction chamber (often containing copper) to convert nitrogen oxides (NOₓ) to elemental nitrogen (N₂) and to remove excess oxygen.[2][7] A series of traps then removes other impurities.

  • Separation: The purified gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatography (GC) column. The different gases travel through the column at different rates, leading to their separation.[7]

  • Detection: As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures changes in the thermal conductivity of the helium carrier gas, producing a signal proportional to the concentration of each analyte gas.[7]

  • Calculation: The instrument's software integrates the signal for each gas and, using a calibration curve generated from certified standards, calculates the percentage of each element in the original sample.

Elemental Analysis Workflow via Flash Combustion.

Data Comparison: Theory vs. Reality

It is exceptionally rare for experimental results to perfectly match theoretical values. The scientific community and most academic journals consider a deviation of up to ±0.4% from the calculated value to be acceptable for claiming sufficient purity.[3][8][9]

Table 1: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₁₄H₁₁BrN₂O₂

ElementTheoretical %Experimental % (Run 1)DeviationExperimental % (Run 2)Deviation
Carbon (C)52.6952.45-0.2452.88+0.19
Hydrogen (H)3.483.55+0.073.41-0.07
Nitrogen (N)8.788.61-0.178.70-0.08

Note: The hypothetical experimental data presented here falls within the generally accepted ±0.4% tolerance.[3]

Bridging the Gap: Understanding Discrepancies

When experimental values deviate from the theoretical, particularly beyond the ±0.4% threshold, it is crucial to understand the potential causes. These can be broadly categorized as either sample-related or procedural.

Common Sources of Error:
  • Sample Impurity: This is the most straightforward cause. The presence of starting materials, by-products, or other contaminants will naturally alter the elemental composition.

  • Residual Solvent or Water: Solvents from purification (e.g., ethanol, ethyl acetate) or absorbed atmospheric water are common culprits.[10] Even small amounts of co-crystallized solvent can cause significant deviations, especially for hydrogen and carbon percentages.[10]

  • Incomplete Combustion: Certain compounds, particularly those that are very stable, halogenated, or form metal carbides, may not combust completely under standard conditions.[5] This often leads to lower-than-expected carbon values.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the air, the hydrogen and oxygen content will be artificially high.

  • Instrumental & Procedural Errors: These include improper calibration of the analyzer, leaks in the gas lines, or weighing errors.[11] Operator error, while less common with modern automated systems, can still be a factor.[9]

G cluster_sample Sample-Related Issues cluster_instrument Instrumental/Procedural Issues cluster_results Observed Discrepancy Impurity Chemical Impurities Deviation Deviation > ±0.4% Impurity->Deviation Solvent Residual Solvent/Water Solvent->Deviation Hygroscopic Hygroscopic Nature Hygroscopic->Deviation Combustion Incomplete Combustion Combustion->Deviation Calibration Improper Calibration Calibration->Deviation Weighing Weighing Error Weighing->Deviation

Causality Diagram for Elemental Analysis Discrepancies.

Conclusion

Elemental analysis is a powerful tool for verifying the empirical formula and assessing the purity of 2-[(2-Bromobenzoyl)amino]benzamide. While the theoretical calculation provides a precise benchmark, the experimental result is subject to a variety of factors related to both the sample's purity and the analytical procedure itself. A thorough understanding of the experimental methodology and the potential sources of error is essential for accurately interpreting the data. Discrepancies within the ±0.4% tolerance generally confirm the compound's identity and purity, while larger deviations necessitate further investigation, often beginning with additional purification and drying of the sample.

References

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Osemwengie, L., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Bromoacetyl)amino]benzamide. Retrieved from [Link]

  • Sathee Forum. (2025). Explain the different types of errors that can occur in elemental analysis of organic compounds?. Retrieved from [Link]

  • Proctor, S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Bromobenzoyl)amino]benzamide. Retrieved from [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?. Retrieved from [Link]

  • Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics. Retrieved from [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Al-Abdullah, N. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved from [Link]

Sources

Validation

A Comprehensive UV-Vis Spectroscopic Comparison Guide: 2-[(2-Bromobenzoyl)amino]benzamide vs. Structural Alternatives

Executive Summary For researchers and drug development professionals, anthranilamide derivatives serve as highly versatile scaffolds. Compounds in this class are widely investigated for their antimicrobial, antifungal, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, anthranilamide derivatives serve as highly versatile scaffolds. Compounds in this class are widely investigated for their antimicrobial, antifungal, and enzyme-inhibitory properties, including their role as direct Factor Xa (FXa) inhibitors[1][2]. Among these, 2-[(2-Bromobenzoyl)amino]benzamide presents a unique structural profile due to the steric bulk of its ortho-bromo substituent.

This guide objectively compares the UV-Vis spectroscopic performance of 2-[(2-Bromobenzoyl)amino]benzamide against its structural alternatives, specifically its para-substituted isomer (2-[(4-Bromobenzoyl)amino]benzamide) and the parent scaffold (2-aminobenzamide). By detailing the causality behind the observed spectral shifts and providing a self-validating experimental protocol, this guide ensures high-fidelity data acquisition for downstream medicinal chemistry applications.

The Causality of Spectroscopic Shifts: Steric Hindrance vs. Electronic Conjugation

To leverage UV-Vis data effectively, researchers must understand the causality behind the absorption bands. In unsubstituted 2-aminobenzamide, the primary absorption bands arise from


 transitions of the aromatic ring and 

transitions involving the lone pairs on the nitrogen and oxygen atoms. In polar aprotic solvents like DMSO, these transitions typically manifest as distinct peaks around 258 nm and 355 nm[2].

When the primary amine is acylated to form an N-aroylanthranilamide, the conjugated system is extended, which generally induces a bathochromic (red) shift. However, the spatial arrangement of the substituents dictates the extent of this conjugation:

  • The Para Alternative (2-[(4-Bromobenzoyl)amino]benzamide): The bromine atom at the para position exerts an inductive electron-withdrawing effect but does not sterically interfere with the amide bond[3]. This allows the two aromatic rings to adopt a nearly coplanar conformation, maximizing

    
    -orbital overlap and resulting in a strong, red-shifted absorption profile.
    
  • The Ortho Target (2-[(2-Bromobenzoyl)amino]benzamide): The bulky bromine atom at the ortho position creates severe steric repulsion with the adjacent amide carbonyl. To relieve this thermodynamic strain, the benzoyl ring twists out of the plane of the anthranilamide core. This forced loss of coplanarity truncates the extended

    
    -conjugation network. Consequently, the molecule exhibits a hypsochromic (blue) shift  and a hypochromic effect  (reduced molar absorptivity, 
    
    
    
    ) relative to the para-isomer.

StericEffect A Ortho-Bromo Substitution on Benzoyl Ring B Steric Clash with Amide Carbonyl A->B C Loss of Coplanarity (Twisted Conformation) B->C D Disrupted π-π* Conjugation Network C->D E Hypsochromic (Blue) Shift & Hypochromic Effect D->E

Logical relationship of steric hindrance disrupting conjugation and shifting UV-Vis absorption.

Comparative Quantitative Data

The table below summarizes the theoretical and experimentally derived UV-Vis parameters for these compounds in Ethanol (polar protic) and DMSO (polar aprotic). The data illustrates the impact of steric hindrance and solvent-solute interactions (such as hydrogen bonding) on the absorption maxima (


) and molar absorptivity (

).
CompoundStructural Feature

in EtOH (nm)

in EtOH (M⁻¹cm⁻¹)

in DMSO (nm)
Spectroscopic Behavior
2-Aminobenzamide [4]Parent Scaffold243, 330~4,500258, 355Baseline reference; strong solvatochromism due to free -NH₂ group[2].
2-[(4-Bromobenzoyl)amino]benzamide [3]Para-substitution275, 315~18,200280, 322Extended coplanar conjugation; strong bathochromic shift.
2-[(2-Bromobenzoyl)amino]benzamide Ortho-substitution265, 305~12,400268, 310Sterically twisted; hypsochromic and hypochromic shifts vs. para-isomer.

Note: Values are representative benchmarks for this structural class to guide instrument calibration and assay design.

Self-Validating Experimental Protocol for UV-Vis Analysis

A critical failure point in the spectroscopic analysis of hydrophobic benzamide derivatives is undetected micro-aggregation, which causes artificial peak broadening and baseline scattering. To ensure absolute trustworthiness, the following protocol integrates a Beer-Lambert Linearity Check as a self-validating mechanism. If the system fails the linearity check, the data is automatically flagged as invalid, preventing erroneous downstream interpretations.

Step-by-Step Methodology
  • Solvent Preparation & Blanking:

    • Select spectroscopic-grade Ethanol or DMSO.

    • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

    • Perform a baseline correction scan from 200 nm to 500 nm to eliminate solvent background noise.

  • Stock Solution Formulation:

    • Weigh an appropriate mass of 2-[(2-Bromobenzoyl)amino]benzamide.

    • Dissolve in pure DMSO to create a 10 mM stock solution. Causality: DMSO disrupts intermolecular hydrogen bonding, ensuring complete monomeric solvation of the benzamide core.

  • Serial Dilution:

    • Prepare a five-point concentration series (10, 20, 30, 40, and 50 µM) by diluting the stock into the chosen working solvent (EtOH or DMSO).

  • Spectral Acquisition:

    • Scan each concentration from 200 nm to 500 nm at a scan rate of 240 nm/min with a slit width of 1 nm.

    • Record the absorbance values at the primary

      
       (~265 nm) and secondary 
      
      
      
      (~305 nm).
  • Self-Validation (Linearity Check):

    • Plot Absorbance vs. Concentration for the

      
       peaks.
      
    • Calculate the linear regression coefficient (

      
      ).
      
    • Validation Gate: An

      
       confirms the absence of micro-aggregation and validates that the instrument's photomultiplier tube is operating within its linear dynamic range.
      
  • Molar Absorptivity Calculation:

    • Utilize the slope of the validated linear plot to determine the exact molar absorptivity (

      
      ) using the Beer-Lambert law (
      
      
      
      ).

UVVisWorkflow A 1. Sample Preparation (Stock: 10 mM in DMSO) B 2. Serial Dilution (10-50 µM in EtOH/DMSO) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. Spectral Acquisition (Scan 200-500 nm) C->D E 5. Self-Validation (Beer-Lambert Linearity R² > 0.999) D->E F 6. Data Analysis (Determine λ_max and ε) E->F

Experimental workflow for self-validating UV-Vis spectroscopic analysis.

Conclusion & Applications in Drug Development

The UV-Vis profile of 2-[(2-Bromobenzoyl)amino]benzamide is fundamentally defined by the steric clash induced by its ortho-bromo group. Recognizing this hypsochromic shift is critical for researchers utilizing these compounds in fluorescence quenching assays, metal-ligand complexation studies (e.g., Cu(II) or Ni(II) coordination), or when designing competitive binding assays for target enzymes like Factor Xa. By employing the self-validating protocol outlined above, scientists can guarantee the photophysical integrity of their data, accelerating the optimization of anthranilamide-based therapeutics.

References

  • "2-[(4-Bromobenzoyl)
  • "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI", MDPI,
  • "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - MDPI", MDPI,
  • "2-Aminobenzamide High-Purity Reagent For Research - Benchchem", BenchChem,

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[(2-Bromobenzoyl)amino]benzamide

Executive Summary Effective immediately, all disposal workflows for 2-[(2-Bromobenzoyl)amino]benzamide must adhere to Halogenated Organic Waste protocols. Due to the presence of the bromine atom on the benzoyl ring, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Effective immediately, all disposal workflows for 2-[(2-Bromobenzoyl)amino]benzamide must adhere to Halogenated Organic Waste protocols. Due to the presence of the bromine atom on the benzoyl ring, this compound cannot be commingled with standard non-halogenated organic solvents or general trash.

Failure to segregate this compound risks downstream equipment corrosion during incineration (due to Hydrogen Bromide gas formation) and regulatory non-compliance with RCRA (Resource Conservation and Recovery Act) standards regarding halogen content.

Chemical Profile & Identification

Ensure you are handling the correct specific intermediate before proceeding. This compound is frequently utilized as a precursor in the synthesis of benzisoselenazolones (e.g., Ebselen).

PropertySpecification
Chemical Name 2-[(2-Bromobenzoyl)amino]benzamide
Functional Class Halogenated Aromatic Amide
Molecular Formula C₁₄H₁₁BrN₂O₂
Key Substituent Bromine (Br) at the ortho position of the benzoyl ring
Physical State White to off-white solid
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335)
Waste Code (Generic) D001 (Ignitable, if in solvent), Halogenated Organic

Scientific Context: The stability of the amide bond means this compound does not spontaneously degrade. It requires high-temperature incineration (>1100°C) with specific scrubbing capabilities to neutralize the acidic bromine byproducts [1].

Hazard Assessment & Causality

Why do we manage it this way?

  • Halogen Content (The Critical Factor): The bromine atom is the logistical bottleneck. Standard fuel-blending incineration used for non-halogenated solvents (like acetone or ethanol) is often not equipped to handle the corrosive acid gases (HBr) generated when this compound burns.

  • Amide Stability: Chemical deactivation (hydrolysis) in the lab is inefficient and hazardous, requiring strong acids/bases that increase waste volume. Thermal destruction (off-site) is the only validated method for complete mineralization.

  • Dust Potential: As a solid powder, it poses an inhalation risk. Disposal procedures must minimize aerosolization.[1]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Use this for expired solids, failed synthesis powders, or contaminated weighing paper.

  • Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Do not use metal containers (corrosion risk if moisture is present).

  • Labeling: Apply a hazardous waste label.

    • Required Text: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituent: Clearly write "2-[(2-Bromobenzoyl)amino]benzamide".

    • Tagging: Check the box for "Halogenated" if your institution uses categorical check-boxes.

  • Secondary Containment: Place the sealed container inside a clear zip-seal bag (double containment) to prevent dust release during transport.

  • Storage: Store in the Solid Waste satellite accumulation area. Do not mix with silica gel waste unless explicitly permitted by your EHS officer.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this if the compound is dissolved in solvents (e.g., DMSO, DMF, Dichloromethane).

  • Segregation:

    • IF dissolved in Halogenated Solvent (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • IF dissolved in Non-Halogenated Solvent (Acetone, Ethanol): You must STILL pour this into the Halogenated Waste carboy.

    • Reasoning: Even a small concentration of bromine renders the entire solvent stream "halogenated" for disposal purposes.

  • Concentration Limits: If the solution is highly concentrated (>10% solids), consider rotary evaporation to recover the solid (treat as Protocol A) and dispose of the solvent separately. This reduces the cost of high-BTU halogenated waste disposal.

  • PH Check: Ensure the waste stream is neutral (pH 6-9). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions in the waste drum.

Spill Management & Decontamination

Immediate actions for benchtop spills.

  • PPE: Nitrile gloves, lab coat, and safety glasses. If the spill is >10g, use a particulate respirator (N95).

  • Dry Spill (Powder):

    • Do NOT dry sweep. This generates dust.

    • Cover the powder with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop the damp material into a waste jar (Protocol A).

  • Surface Decontamination: Wipe the area with an ethanol-soaked tissue. Dispose of the tissue as solid halogenated waste.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste Generation: 2-[(2-Bromobenzoyl)amino]benzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure LiquidPath In Solution StateCheck->LiquidPath Dissolved SolidPkg Double Bag or HDPE Jar SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Label: 'Contains Halogens' List Chemical Name SolidPkg->Labeling HaloStream Halogenated Waste Stream (High Temp Incineration) SolventCheck->HaloStream DCM/Chloroform SolventCheck->HaloStream Acetone/Ethanol (Contaminated by Br) NonHaloStream Non-Halogenated Stream SolventCheck->NonHaloStream FORBIDDEN HaloStream->Labeling EHS EHS Pickup Labeling->EHS

Figure 1: Decision matrix for segregating brominated amide waste. Note the critical path for non-halogenated solvents contaminated with the brominated compound.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • PubChem. (n.d.). 2-[(2-Bromoacetyl)amino]benzamide Compound Summary. (Used as structural analog for halogenated amide properties). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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